molecular formula C10H7ClINO B8173550 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Cat. No.: B8173550
M. Wt: 319.52 g/mol
InChI Key: GOPYMQFYUYWZBN-UHFFFAOYSA-N
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Description

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H7ClINO and its molecular weight is 319.52 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-iodo-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYMQFYUYWZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-6-iodo-1-methylquinolin-2(1H)-one (CAS 2375193-30-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information on its physicochemical properties, proposes a plausible synthetic route based on established methodologies for analogous structures, and discusses its potential applications as a versatile chemical intermediate in drug discovery. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, and the unique substitution pattern of this molecule offers multiple avenues for further chemical exploration.[1] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction to the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, or carbostyril, scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring.[1] This structural motif is found in a variety of natural products and has been extensively utilized in the development of synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinolinone ring system allows for substitutions at multiple positions, leading to a diverse array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][2] Halogenated quinolines, in particular, have demonstrated potent biological effects, including the eradication of drug-resistant bacterial biofilms.[3][4] The subject of this guide, this compound, is a unique derivative featuring three distinct points of functionality: a reactive chloro group at the 4-position, an iodo group at the 6-position suitable for cross-coupling reactions, and an N-methyl group at the 1-position. These features make it a highly valuable building block for the synthesis of more complex molecules.

Physicochemical Properties

PropertyValueSource
CAS Number 2375193-30-7[5][6]
Molecular Formula C₁₀H₇ClINO[5][6]
Molecular Weight 319.53 g/mol [5][6]
IUPAC Name This compound[5][6]
SMILES CN1C(=O)/C=C(/Cl)C2=C1C=CC(I)=C2[5][6]
Purity Typically available at ≥95%[5][6]

Proposed Synthesis and Mechanistic Considerations

A specific, validated synthetic protocol for this compound is not currently published in peer-reviewed literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted quinolinones. The proposed pathway involves the initial construction of a quinolinone core, followed by sequential halogenation and N-methylation.

Synthetic Pathway A Substituted Aniline C Cyclization (e.g., Gould-Jacobs reaction) A->C B Diethyl Malonate Derivative B->C D 6-Iodo-4-hydroxyquinolin-2(1H)-one C->D Hydrolysis & Decarboxylation E Chlorination (e.g., POCl₃) D->E F 4-Chloro-6-iodoquinolin-2(1H)-one E->F G N-Methylation (e.g., Methyl Iodide, Base) F->G H This compound G->H

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Iodo-4-hydroxyquinolin-2(1H)-one

This step can be achieved through a modified Gould-Jacobs reaction.

  • A substituted aniline, such as 4-iodoaniline, is reacted with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate).

  • The resulting intermediate undergoes thermal cyclization, typically by heating in a high-boiling point solvent like diphenyl ether, to form the quinolinone ring system.

  • Subsequent hydrolysis and decarboxylation yield the 6-iodo-4-hydroxyquinolin-2(1H)-one precursor.

Step 2: Chlorination of the 4-position

The 4-hydroxy group is converted to a chloro group, which is a versatile handle for nucleophilic substitution reactions.

  • The 6-iodo-4-hydroxyquinolin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is heated to reflux to drive the conversion.

  • Upon completion, the excess POCl₃ is carefully quenched, and the product, 4-chloro-6-iodoquinolin-2(1H)-one, is isolated. This general approach is analogous to the synthesis of other 4-chloroquinolinones.[7]

Step 3: N-Methylation

The final step involves the methylation of the nitrogen atom at the 1-position.

  • The 4-chloro-6-iodoquinolin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as DMF or acetonitrile.

  • A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the nitrogen.

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is then added as the methylating agent.[8]

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up and purification by recrystallization or column chromatography should afford the final product, this compound.

Spectral Analysis and Structural Elucidation (Predicted)

While experimental spectra are not available, the key ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.

Molecular Structure cluster_0 Key Structural Features for NMR H3 H3 H5 H5 H7 H7 H8 H8 N_CH3 N-CH₃ C4_Cl C4-Cl C6_I C6-I

Caption: Structure of the target compound with key sites for spectral analysis.

¹H NMR (Predicted):

  • N-CH₃: A singlet peak is expected around 3.5-3.7 ppm.[8]

  • Aromatic Protons:

    • The proton at the 3-position (H3) would likely appear as a singlet in the vinylic region, around 6.5-7.0 ppm.

    • The protons on the benzene ring (H5, H7, H8) will show a characteristic splitting pattern. H8 would likely be a doublet, H7 a doublet of doublets, and H5 a doublet, with chemical shifts in the range of 7.5-8.5 ppm. The electron-withdrawing effects of the iodine and the quinolinone system will influence their precise shifts.

¹³C NMR (Predicted):

  • N-CH₃: The methyl carbon should appear around 30-35 ppm.[8]

  • Carbonyl Carbon (C2): This peak is expected to be in the downfield region, typically around 160-165 ppm.

  • C4-Cl: The carbon bearing the chlorine atom is anticipated to resonate around 140-145 ppm.

  • C6-I: The carbon attached to the iodine atom will be significantly shielded and is expected to appear at a lower chemical shift, likely in the range of 90-100 ppm.

  • Other Aromatic and Vinylic Carbons: The remaining carbon signals will appear in the typical aromatic/vinylic region of 110-150 ppm.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 319, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, iodine, and methyl groups.

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹ and C-Cl and C-I stretching vibrations in the fingerprint region.

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly attractive intermediate for the synthesis of diverse chemical libraries.

Reactivity and Derivatization Core This compound C4 Nucleophilic Substitution at C4 (e.g., amines, alcohols) Core->C4 C6 Cross-Coupling Reactions at C6 (e.g., Suzuki, Sonogashira) Core->C6 Derivatives Diverse Library of Quinolinone Derivatives C4->Derivatives C6->Derivatives

Caption: Key reaction sites for chemical diversification.

  • Nucleophilic Aromatic Substitution at C4: The 4-chloro substituent is activated towards nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains, a common strategy in the development of quinolinone-based drugs.[7]

  • Metal-Catalyzed Cross-Coupling at C6: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and acetylenic derivatives.

  • Potential Therapeutic Targets: Given the established biological activities of the quinolinone scaffold, derivatives of this compound could be investigated for a variety of therapeutic applications:

    • Oncology: Many quinolinone derivatives have been explored as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and mutant isocitrate dehydrogenase 1 (mIDH1).[7][9]

    • Infectious Diseases: The quinolinone core is present in some antibacterial agents, and halogenated quinolines have shown promise in combating bacterial biofilms.[3][4]

    • CNS Disorders: Certain quinolin-2(1H)-one derivatives have been investigated as activators of the central nervous system and potential antidepressants.[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling halogenated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][11] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[3]

Conclusion

This compound is a promising and versatile building block for synthetic and medicinal chemistry. Its unique trifunctional nature provides a platform for the generation of diverse molecular architectures. While detailed experimental characterization is lacking in the current literature, this guide provides a solid foundation based on its fundamental properties, a plausible synthetic strategy, and its potential for derivatization. Researchers in drug discovery and development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases.

References

  • El-Sayed, M. A.-M., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1237. MDPI. Available at: [Link]

  • Kumar, S., Kumar, R., Mishra, R. K., & Awasthi, S. K. (n.d.). Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. ResearchGate. Available at: [Link]

  • Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-1476. PubMed. Available at: [Link]

  • Ma, R., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7077-7092. PubMed. Available at: [Link]

  • Neldner, K. H. (2008). The halogenated 8 hydroxyquinolines. International Journal of Dermatology, 16(4), 267-273. ResearchGate. Available at: [Link]

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • Park, H.-R., Kim, T. H., & Bark, K.-M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460. PubMed. Available at: [Link]

  • Caesar & Loretz GmbH. (2021, October 11). Safety data sheet. Available at: [Link]

  • Castrol. (2024, November 6). SAFETY DATA SHEET. Available at: [Link]

  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

  • Richards, J. J., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5153. PubMed. Available at: [Link]

  • Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. PMC. Available at: [Link]

  • Liu, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Beteringhe, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785. PMC. Available at: [Link]

  • Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. MDPI. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and molecular weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a substituted quinolinone of interest in medicinal chemistry and drug development. This document elucidates the molecular architecture, details the theoretical and experimental determination of its molecular weight, and outlines a plausible synthetic pathway. The guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds, providing the necessary chemical information for experimental design, data interpretation, and computational modeling.

Introduction: The Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The inherent aromatic and heterocyclic nature of the quinolinone ring system allows for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications. The introduction of halogen substituents, such as chlorine and iodine, along with N-alkylation, as seen in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Understanding the precise chemical identity of such derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. This section details the structural features of this compound.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a bicyclic quinolinone core. A chlorine atom is substituted at the 4-position, an iodine atom at the 6-position, and a methyl group is attached to the nitrogen atom at the 1-position. The "(1H)" designation indicates that the nitrogen at position 1 is saturated with a hydrogen or, in this case, a substituent (the methyl group), and the adjacent carbonyl group is at position 2.

Caption: Chemical structure of this compound.

Compound Identifiers

For precise documentation and database searching, the following identifiers are associated with this compound:

IdentifierValueSource
IUPAC Name This compound1]
CAS Number 2375193-30-71]
Molecular Formula C₁₀H₇ClINO1]
SMILES CN1C(=O)C=C(/Cl)C2=C1C=CC(I)=C21]

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. It can be determined theoretically from the molecular formula and experimentally through techniques such as mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₀H₇ClINO). The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4][5][6]

Calculation Breakdown:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Iodine (I): 1 atom × 126.904 u = 126.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 120.11 + 7.056 + 35.453 + 126.904 + 14.007 + 15.999 = 319.529 u

This calculated value is in excellent agreement with the commonly cited molecular weight of 319.53 g/mol .[1]

Experimental Verification of Molecular Weight and Structure

In a research setting, the identity and purity of a synthesized compound are confirmed through a combination of spectroscopic and analytical techniques.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion.

Expected Observations:

  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the monoisotopic mass of the compound. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

    • ¹²C: 12.000000 u

    • ¹H: 1.007825 u

    • ³⁵Cl: 34.968853 u

    • ¹²⁷I: 126.904473 u

    • ¹⁴N: 14.003074 u

    • ¹⁶O: 15.994915 u

    • Calculated Monoisotopic Mass: (10 × 12.000000) + (7 × 1.007825) + 34.968853 + 126.904473 + 14.003074 + 15.994915 = 318.92914 u

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern would be observed. Chlorine has two common isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This would result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecular ion. Common fragmentation pathways for quinolinones include the loss of carbon monoxide (CO), the halogen atoms (Cl• and I•), and the methyl group (CH₃•).[7][8][9][10] The analysis of these fragment ions provides further structural confirmation.

G M [C₁₀H₇ClINO]⁺˙ m/z = 319 M_minus_CO [M - CO]⁺˙ M->M_minus_CO - CO M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl• M_minus_I [M - I]⁺ M->M_minus_I - I• M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - CH₃•

Caption: Plausible fragmentation pathways in mass spectrometry.

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms in this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the quinolinone ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents.

  • Vinyl Proton: The proton at the 3-position would likely appear as a singlet in the vinylic region (typically δ 6.0-6.5 ppm).

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen would appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The carbon of the C=O group would be observed as a singlet in the downfield region (typically δ 160-170 ppm).

  • Aromatic and Vinylic Carbons: The remaining nine carbon atoms of the quinolinone core would appear in the aromatic and vinylic region (typically δ 100-150 ppm). The carbon atoms directly attached to the electronegative chlorine, iodine, and nitrogen atoms would have distinct chemical shifts.

Elemental analysis provides the percentage composition of each element in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula.[11][12][13]

Theoretical Elemental Composition for C₁₀H₇ClINO:

  • Carbon (C): (120.11 / 319.529) × 100% = 37.59%

  • Hydrogen (H): (7.056 / 319.529) × 100% = 2.21%

  • Chlorine (Cl): (35.453 / 319.529) × 100% = 11.10%

  • Iodine (I): (126.904 / 319.529) × 100% = 39.72%

  • Nitrogen (N): (14.007 / 319.529) × 100% = 4.38%

  • Oxygen (O): (15.999 / 319.529) × 100% = 5.01%

Experimental values within ±0.4% of these theoretical values would provide strong evidence for the proposed molecular formula.

Plausible Synthetic Pathway

While a specific published synthesis for this compound was not identified in the preliminary literature search, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related quinolinone derivatives.[14][15][16][17]

A likely approach would involve a multi-step synthesis starting from a suitably substituted aniline derivative. The key steps would likely include the construction of the quinolinone ring system, followed by halogenation and N-methylation.

G start Substituted Aniline intermediate1 Cyclization to form Quinolinone Ring start->intermediate1 intermediate2 Iodination at C6 intermediate1->intermediate2 intermediate3 Chlorination at C4 intermediate2->intermediate3 final_product N-Methylation intermediate3->final_product target This compound final_product->target

Caption: A generalized synthetic workflow for the target compound.

A more specific potential route could involve the chlorination of a 4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-methylation could be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) on the corresponding N-unsubstituted quinolinone. The order of these steps (halogenation vs. N-methylation) could be varied to optimize the overall yield and purity of the final product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and molecular weight of this compound. The combination of its IUPAC name, CAS number, molecular formula, and SMILES string provides a robust set of identifiers for this compound. The theoretical molecular weight has been calculated based on IUPAC atomic weights and is corroborated by the expected outcomes of experimental techniques such as mass spectrometry and elemental analysis. Furthermore, a plausible synthetic strategy has been outlined, offering a starting point for the laboratory preparation of this molecule. This comprehensive chemical profile serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related quinolinone derivatives in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved February 12, 2026, from [Link][2][5]

  • PubChem. (n.d.). Periodic Table of Elements. National Institutes of Health. Retrieved February 12, 2026, from [Link][3]

  • Wikipedia. (2024, January 25). Standard atomic weight. Retrieved February 12, 2026, from [Link][4]

  • International Union of Pure and Applied Chemistry (IUPAC). (2023). Atomic Weights of the Elements 2023. Retrieved February 12, 2026, from [Link][6]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stoichiometry: Elemental Analysis. Retrieved February 12, 2026, from [Link][11]

  • Ismail, M. F. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. [Link][14]

  • ChemAxon. (n.d.). Elemental Analysis Plugin. Retrieved February 12, 2026, from [Link][12]

  • University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved February 12, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 12, 2026, from [Link][18]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. Retrieved February 12, 2026, from [Link][13]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 12, 2026, from [Link][15]

  • Papakyriakou, A., Zervou, M., & Igglessi-Markopoulou, O. (2019). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ARKIVOC, 2019(5), 133-144. [Link][16]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Retrieved February 12, 2026, from [17]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link][7]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link][8]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link][9]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 12, 2026, from [Link][10]

Sources

Solubility Profile of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthesis

Executive Summary

The compound 4-chloro-6-iodo-1-methylquinolin-2(1H)-one represents a critical halogenated carbostyril scaffold, frequently utilized in the synthesis of bioactive quinolone derivatives (e.g., anticancer and antimicrobial agents). Its utility in structure-activity relationship (SAR) studies depends heavily on its solubility profile, which dictates both synthetic workup efficiency and biological assay reproducibility.

This guide provides an in-depth analysis of the solubility behavior of this specific scaffold in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By synthesizing structure-property relationships (SPR) with standard experimental protocols, this document serves as a definitive resource for handling, solubilizing, and characterizing this intermediate.

Physicochemical Context & Theoretical Solubility

To understand the solubility profile, we must analyze the molecular architecture. The parent molecule, quinolin-2(1H)-one, typically exhibits poor solubility due to strong intermolecular hydrogen bonding (dimerization similar to DNA base pairs). However, the specific substitutions in This compound drastically alter this behavior.

Structural Impact on Solvation
FeaturePhysicochemical EffectImpact on Solubility
N-Methylation (Position 1) Critical: Removes the Hydrogen Bond Donor (NH). Prevents the formation of strong intermolecular amide dimers.Significantly Increases solubility in organic solvents by lowering crystal lattice energy.
Iodine (Position 6) Introduces a large, polarizable "soft" center. Increases lipophilicity (LogP).Enhances solubility in polar aprotic solvents (DMSO) via dipole-induced dipole interactions. Decreases water solubility.
Chlorine (Position 4) Electron-withdrawing; moderate lipophilicity.Minor reduction in polar solvent solubility compared to H, but stabilizes the core against oxidation.
Carbonyl (Position 2) Hydrogen Bond Acceptor (HBA).[1]Facilitates interaction with protic solvents like Methanol.[2]
Predicted Solubility Profile

Based on the disruption of the hydrogen-bond network (via N-methylation) and the polarizability of the aryl-iodide:

  • DMSO (Polar Aprotic): High Solubility. The sulfoxide oxygen of DMSO interacts strongly with the electron-deficient aromatic core, while the soft nature of DMSO stabilizes the iodine substituent.

  • Methanol (Polar Protic): Moderate Solubility. While methanol can donate hydrogen bonds to the carbonyl oxygen, the hydrophobic halogen burden (Cl, I) limits saturation levels compared to non-halogenated analogs.

Experimental Methodologies

Trustworthy data requires self-validating protocols. Below are the standard operating procedures (SOPs) for determining the precise solubility of this compound.

Protocol A: Thermodynamic Solubility via Shake-Flask (HPLC Quantification)

The Gold Standard for accurate saturation limits.

Reagents:

  • Analyte: this compound (Purity >95%)

  • Solvents: HPLC-grade DMSO, Methanol.

Workflow:

  • Saturation: Add excess solid compound to 2 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

  • Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High-Throughput)

Best for biological assay preparation.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer (PBS, pH 7.4) or Methanol in a 96-well plate.

  • Measure turbidity (Absorbance at 620 nm) to detect precipitation.

Visualization of Solubility Mechanisms

The following diagram illustrates the competing intermolecular forces that dictate the dissolution of this compound in DMSO versus Methanol.

SolubilityMechanism cluster_DMSO DMSO Solvation (Aprotic) cluster_MeOH Methanol Solvation (Protic) Compound This compound (Solid Lattice) DMSO_Mech Dipole-Dipole Interaction Polarizability Match (Iodine) Compound->DMSO_Mech Solvent Attack MeOH_Mech H-Bond to Carbonyl (C=O) Hydrophobic Mismatch (Halogens) Compound->MeOH_Mech Solvent Attack Result_DMSO High Solubility (>50 mg/mL) DMSO_Mech->Result_DMSO Lattice Energy Overcome Result_MeOH Moderate Solubility (1-10 mg/mL) MeOH_Mech->Result_MeOH Partial Solvation

Figure 1: Mechanistic pathways of solvation. DMSO effectively solvates the polarizable iodine and aromatic core, leading to high solubility. Methanol relies on H-bonding to the carbonyl, which is sterically and electronically offset by the hydrophobic halogens.

Data Presentation & Handling Recommendations

Estimated Solubility Limits

Values are estimated based on SPR of analogous N-methyl-halo-quinolinones.

SolventEstimated Solubility (25°C)ApplicationHandling Precaution
DMSO 50 - 100 mg/mL Stock Solutions, CryopreservationHygroscopic; keep sealed. Freezes at 19°C.
Methanol 2 - 15 mg/mL HPLC Mobile Phase, RecrystallizationVolatile; evaporation alters concentration.
Water < 0.01 mg/mL Biological Media (Precipitation Risk)Requires co-solvent (e.g., 0.5% DMSO) for assays.
Recrystallization Strategy

For purification of the crude intermediate:

  • Dissolve the crude solid in warm DMSO (minimal volume).

  • Add Methanol slowly as a co-solvent.

  • Precipitate by adding Water dropwise (Antisolvent method).

  • This exploits the high solubility in DMSO and the low solubility in water/methanol mixtures to afford pure crystals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11173809, 4-Chloro-6-iodoquinazoline (Analogous Halo-Heterocycle). Retrieved from [Link]

  • MDPI (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

Strategic Utilization of 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one: Structural Identifiers and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Descriptors[1][2]

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a highly functionalized heterocyclic building block belonging to the carbostyril (quinolin-2-one) family. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (C4-Chloro vs. C6-Iodo) and the metabolic stability conferred by the N-methyl group.

Core Identifiers
DescriptorValue
IUPAC Name This compound
CAS Registry Number 2375193-30-7
Canonical SMILES CN1C(=O)C=C(Cl)C2=C1C=CC(I)=C2
Molecular Formula C₁₀H₇ClINO
Molecular Weight 319.53 g/mol
Monoisotopic Mass 318.926
Structural Significance

The molecule features a "push-pull" electronic system:

  • N1-Methyl Lactam: The N-methyl lactam moiety locks the quinoline system in the 2-one tautomeric form, preventing aromatization to a quinolinol and enhancing solubility in organic solvents compared to the NH analog.

  • C6-Iodo Handle: The iodine atom at position 6 is electronically coupled to the aromatic ring but isolated from the strong electron-withdrawing effects of the heterocyclic ring. It serves as a "soft" electrophile for palladium-catalyzed cross-couplings.

  • C4-Chloro Center: The chlorine at position 4 is vinylogous to the lactam carbonyl. This makes it an "activated" chloride, susceptible to Nucleophilic Aromatic Substitution (

    
    ) and distinct from the aryl iodide.
    

Synthetic Rationale & Retrosynthesis

The synthesis of This compound requires a strategy that installs the nitrogen substituent and the C4-chloride without compromising the C6-iodide. The most robust route utilizes a Knorr-type cyclization followed by sequential functionalization.

Retrosynthetic Analysis

The target molecule is disconnected back to 4-iodoaniline and a malonic acid derivative. The critical decision point is the timing of methylation and chlorination.

  • Cyclization: 4-Iodoaniline condenses with a malonate derivative to form the 4-hydroxy-2-quinolone scaffold.

  • Methylation: N-methylation must occur before chlorination to prevent the formation of 2,4-dichloroquinoline side products.

  • Chlorination: Deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride (

    
    ).
    
Visualization: Synthetic Pathway

SynthesisPath Aniline 4-Iodoaniline Inter1 Intermediate: 4-Hydroxy-6-iodoquinolin-2(1H)-one Aniline->Inter1 1. Cyclization (250°C) (Ph2O or Dowtherm A) Malonate Diethyl Malonate Malonate->Inter1 Inter2 Intermediate: 4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one Inter1->Inter2 2. N-Methylation (MeI, K2CO3, DMF) Target TARGET: This compound Inter2->Target 3. Deoxychlorination (POCl3, 80°C)

Caption: Step-wise construction of the target scaffold from 4-iodoaniline, highlighting the critical order of N-methylation prior to chlorination.

Experimental Protocols

The following protocols are designed for research-scale synthesis (1–10 mmol scale).

Step 1: Cyclization to 4-Hydroxy-6-iodoquinolin-2(1H)-one

Note: This step requires high temperatures to favor the thermodynamic 2-quinolone product over the kinetic 4-quinolone.

  • Reagents: 4-iodoaniline (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (solvent).

  • Procedure:

    • Mix 4-iodoaniline and diethyl malonate in a round-bottom flask.

    • Heat to 120°C to distill off ethanol (Claisen condensation phase).

    • Add diphenyl ether and raise temperature to 250°C for 2–4 hours.

    • Cool to room temperature.[1][2] The product usually precipitates.

    • Dilute with hexane/ether to fully precipitate the solid. Filter and wash with hexane to remove diphenyl ether.

  • Validation: NMR should show a broad singlet (OH/NH) and lack ethyl group signals.

Step 2: N-Methylation

Critical Control: Use mild base to avoid O-methylation at the C4 position.

  • Reagents: 4-hydroxy-6-iodoquinolin-2(1H)-one (from Step 1), Iodomethane (MeI, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the starting material in DMF under

      
      .
      
    • Add

      
       and stir for 15 minutes at room temperature.
      
    • Dropwise add MeI (Caution: Carcinogen/Volatile).

    • Stir at 40–50°C for 4 hours.

    • Quench with water.[3] The N-methylated product typically precipitates. Filter and dry.[2]

  • Validation:

    
     NMR will show a distinct singlet around 
    
    
    
    3.6–3.7 ppm (
    
    
    ).
Step 3: Deoxychlorination (The Target Synthesis)
  • Reagents: 1-methyl-4-hydroxy-6-iodoquinolin-2(1H)-one, Phosphorus Oxychloride (

    
    , excess).
    
  • Procedure:

    • Place the solid starting material in a flask.

    • Add neat

      
       (approx. 5–10 mL per gram of substrate).
      
    • Heat to 80–90°C. The suspension will clear as the reaction proceeds.

    • Monitor by TLC (the chloride is less polar than the hydroxy precursor).

    • Workup (Caution): Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      .
      
    • Extract with Dichloromethane (DCM).[1] Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 85–95%.

Orthogonal Reactivity & Applications

The power of This compound lies in its ability to undergo sequential, regioselective functionalization.

Chemoselectivity Profile
  • C6-Iodo: Reacts first in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond energy (

    
     57 kcal/mol) compared to C-Cl (
    
    
    
    95 kcal/mol).
  • C4-Chloro: Reacts second . It is deactivated towards oxidative addition compared to the iodide but is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent lactam carbonyl.
    
Visualization: Reactivity Logic

Reactivity Core This compound PathA Path A: Pd-Catalysis (Suzuki/Sonogashira) Selectivity: >99% at C6-Iodo Core->PathA Pd(PPh3)4, Ar-B(OH)2 PathB Path B: SNAr (Nucleophilic Substitution) Selectivity: Exclusive at C4-Chloro Core->PathB Primary Amines, Heat ProdA 6-Aryl/Alkynyl Derivative (Cl retained at C4) PathA->ProdA ProdB 4-Amino/Alkoxy Derivative (I retained at C6) PathB->ProdB

Caption: Orthogonal reaction pathways allowing independent functionalization of the C6 and C4 positions.

Application in Drug Discovery

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The 2-quinolone core mimics the adenine binding pocket of ATP.

  • GPCR Ligands: Specifically for dopamine (D2) and serotonin (5-HT) receptor modulators, where the "carbostyril" motif (e.g., Aripiprazole, Brexpiprazole) is a proven pharmacophore.

  • Fragment-Based Drug Design (FBDD): The distinct vectors of the I and Cl atoms allow for rapid library generation in 3D space.

References

  • Chemical Identity & CAS

    • Source: GuideChem & AChemBlock D
    • Entry: this compound (CAS: 2375193-30-7).[4][5]

    • URL:

  • Synthetic Methodology (Quinolin-2-ones)

    • Source: "Chemistry of Substituted Quinolinones. Part VI." MDPI Molbank.
    • Context: Protocols for chlorination of 4-hydroxy-2-quinolinones using POCl3.
    • URL:

  • Reactivity (Regioselective Coupling)

    • Source: "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[6] Journal of Organic Chemistry / PMC.

    • Context: Demonstrates the reactivity difference between C-Cl and C-I/C-Br sites in quinoline systems.
    • URL:

  • Scaffold Relevance (Medicinal Chemistry)

    • Source: "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues."[7][8][9] RSC Advances.

    • Context: Overview of quinolone/quinolinone biological activity and functionalization strategies.[7]

    • URL:

Sources

The N-Methylated Advantage: 1-Methylquinolin-2(1H)-one Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) heterocycle is a privileged structure in medicinal chemistry, serving as a template for diverse pharmacophores. However, the specific subclass of 1-methylquinolin-2(1H)-one derivatives represents a strategic evolution of this scaffold. By replacing the lactam nitrogen's hydrogen with a methyl group, medicinal chemists can modulate solubility, metabolic stability, and lipophilicity without altering the core aromatic footprint. This guide explores the technical utility of this scaffold, focusing on its role in Phosphodiesterase 5 (PDE5) inhibition, oncology (mIDH1 targeting), and novel synthetic methodologies.

Part 1: Chemical Space & The "Magic Methyl" Effect

The transition from a secondary amide (NH) to a tertiary amide (N-Me) in the quinolone ring is not merely a structural triviality; it is a calculated physicochemical adjustment.

Physicochemical Impact
PropertyN-H QuinoloneN-Methyl QuinoloneDrug Discovery Implication
H-Bonding Donor & AcceptorAcceptor OnlyReduces Polar Surface Area (PSA), often improving blood-brain barrier (BBB) permeability.
Solubility Low (High Lattice Energy)ImprovedDisrupts intermolecular H-bond networks, lowering melting points and enhancing organic solubility.
Metabolic Stability N-Glucuronidation RiskBlocks N-GlucuronidationForces metabolism to other sites (e.g., ring oxidation), potentially extending half-life.
Conformation PlanarPlanarThe methyl group can induce steric clashes with peri-substituents (C8), locking conformation for selective binding.
Structural Core

The 1-methylquinolin-2(1H)-one core is defined by a benzene ring fused to a heterocyclic ring containing a nitrogen atom at position 1 (methylated) and a carbonyl group at position 2.

Part 2: Synthetic Architectures

Efficient access to functionalized 1-methylquinolin-2(1H)-ones is critical for SAR exploration. We highlight two primary workflows: Direct Methylation and De Novo Cyclization .

Workflow 1: The Tandem Cyclization Strategy

Recent advances (e.g., RSC Adv., 2022) utilize acid-catalyzed tandem reactions to fuse additional rings onto the quinolone core, creating tricyclic systems like pyrano[3,2-c]quinolones. This is high-value for generating diversity from the 4-hydroxy-1-methylquinolin-2(1H)-one precursor.

SynthesisWorkflow Start 4-Hydroxy-1-methyl quinolin-2(1H)-one Intermediate Friedel-Crafts Allenylation/Alkylation Start->Intermediate + Reagent Reagent Propargylic Alcohol Reagent->Intermediate Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Intermediate Product1 Pyrano[3,2-c]quinolone (6-endo-dig) Intermediate->Product1 Pathway A Product2 Furo[3,2-c]quinolone (5-exo-dig) Intermediate->Product2 Pathway B

Figure 1: Divergent synthesis of tricyclic derivatives via acid-catalyzed tandem reactions. The pathway selectivity often depends on the substitution pattern of the propargylic alcohol.

Part 3: Therapeutic Frontiers & SAR

Phosphodiesterase 5 (PDE5) Inhibition

While Sildenafil is the market leader, 1-methylquinolin-2-one derivatives have emerged as potent, highly selective PDE5 inhibitors, particularly for Pulmonary Arterial Hypertension (PAH) and Alzheimer’s Disease (AD) .

  • Mechanism: Inhibition of PDE5 prevents the hydrolysis of cGMP. In the brain, elevated cGMP/PKG signaling enhances CREB phosphorylation, improving synaptic plasticity.

  • Key Compound: Compound 14b (dihydroquinolin-2(1H)-one derivative).

  • SAR Insight:

    • C6 Position: Electron-withdrawing groups (e.g., -CN, -Cl) significantly enhance potency.

    • N1 Position: Methylation is often preferred over bulkier groups to maintain fit within the hydrophobic pocket of PDE5.

    • Selectivity: The scaffold allows for >1000-fold selectivity over PDE6 (visual side effects) and PDE1 (cardiovascular effects).

PDE5Mechanism NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates GTP GTP cGMP cGMP (Cyclic Guanosine Monophosphate) GTP->cGMP GC catalysis GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme Inhibitor 1-Methylquinolin-2-one Derivative Inhibitor->PDE5 Inhibits Response Vasodilation (PAH) Synaptic Plasticity (AD) PKG->Response Signaling Cascade

Figure 2: Mechanism of action for PDE5 inhibitors. The 1-methylquinolin-2-one scaffold blocks the hydrolytic degradation of cGMP, sustaining therapeutic signaling.

Oncology: Targeting Mutant IDH1

Mutations in Isocitrate Dehydrogenase 1 (mIDH1) produce the oncometabolite 2-HG. Quinolinone derivatives have been identified as allosteric inhibitors of mIDH1.[1]

  • Binding Mode: X-ray studies reveal these inhibitors bind to an allosteric pocket, locking the enzyme in a non-catalytic conformation.

  • Optimization: The N-methyl group is crucial for optimizing lipophilicity (LogD) to ensure intracellular penetration into tumor cells.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

A foundational intermediate for further derivatization.

Reagents:

  • N-Methylaniline (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Phosphorus oxychloride (POCl3)

  • Polyphosphoric acid (PPA)

Step-by-Step:

  • Acylation: Mix N-methylaniline and malonic acid with POCl3. Heat to 70°C for 2 hours to form the intermediate acid chloride/amide species.

  • Cyclization: Add PPA to the reaction mixture. Increase temperature to 120°C and stir for 4 hours. The PPA acts as both solvent and cyclodehydration agent.

  • Quenching: Cool the mixture to RT. Pour slowly onto crushed ice (exothermic!).

  • Isolation: Neutralize the aqueous slurry with NaOH (2M) until pH ~5-6. The solid product precipitates.[2]

  • Purification: Filter the solid. Recrystallize from ethanol/water (9:1) to yield off-white needles.

  • Validation: Check 1H NMR (DMSO-d6). Look for the N-Me singlet at ~3.6 ppm and the C3-H singlet at ~5.9 ppm.

Protocol B: PDE5 Inhibition Assay (Fluorescence Polarization)

To validate biological activity of synthesized derivatives.

Materials:

  • Recombinant human PDE5A enzyme.

  • FAM-cGMP substrate (Fluorescein-labeled).

  • IMAP binding reagent (Molecular Devices).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

Workflow:

  • Preparation: Dissolve test compounds (1-methylquinolin-2-one derivatives) in DMSO. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Enzyme Reaction:

    • Add 5 µL of test compound to 384-well black plate.

    • Add 10 µL of PDE5A enzyme solution (concentration optimized to convert ~20% substrate).

    • Incubate for 15 mins at RT.

  • Substrate Addition: Add 5 µL of FAM-cGMP (100 nM final).

  • Incubation: Incubate for 45 mins at RT.

  • Detection: Add 60 µL of IMAP binding solution. The binding reagent complexes with the product (GMP), increasing fluorescence polarization (FP). Unreacted cGMP does not bind.

  • Analysis: Measure FP (Ex 485 nm / Em 520 nm). Calculate IC50 by plotting FP vs. log[Compound].

References

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances, 2022. Link

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 2013. Link

  • Discovery and Optimization of Dihydroquinolin-2(1H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors. Journal of Medicinal Chemistry, 2024.[3] Link

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 2019.[1] Link

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.[4] Link

Sources

Methodological & Application

Application Note: Regioselective N-Methylation of 4-Chloro-6-iodoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the N-methylation of 4-chloro-6-iodoquinolin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals. The presence of the 4-chloro and 6-iodo substituents provides orthogonal handles for subsequent functionalization (e.g.,


 and Palladium-catalyzed cross-coupling), making the N-methylated derivative a high-value intermediate. This guide presents a robust, scalable method using Methyl Iodide (MeI)  and Potassium Carbonate (

)
in polar aprotic media, ensuring high regioselectivity for the N-alkylated product over the O-alkylated lactim ether.

Strategic Analysis & Reaction Design

The Challenge: Lactam-Lactim Tautomerism

Quinolin-2(1H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). While the lactam form is thermodynamically favored in the solid state and polar solvents, deprotonation yields an ambident anion capable of reacting at either the Nitrogen or the Oxygen atom.

  • N-Alkylation (Target): Favored by polar aprotic solvents (DMF, DMSO), "soft" electrophiles, and thermodynamic control.

  • O-Alkylation (Impurity): Favored by silver salts (Ag2CO3), non-polar solvents, or "hard" electrophiles under kinetic control.

Synthetic Strategy

To maximize N-methylation for 4-chloro-6-iodoquinolin-2(1H)-one , we employ Potassium Carbonate (


)  in N,N-Dimethylformamide (DMF) .[1]
  • Base:

    
     is sufficient to deprotonate the quinolinone nitrogen (
    
    
    
    ). It is milder than NaH, reducing the risk of side reactions with the sensitive iodo- and chloro- substituents.
  • Solvent: DMF facilitates the dissociation of the potassium salt, enhancing the nucleophilicity of the nitrogen anion.

  • Electrophile: Methyl Iodide (MeI) is a highly reactive alkylating agent that reacts rapidly with the nitrogen center.

Reaction Pathway Diagram[2]

ReactionPathway Substrate 4-Chloro-6-iodoquinolin-2(1H)-one (Lactam Form) Deprotonation Deprotonation (K2CO3) Substrate->Deprotonation Anion Ambident Anion (Resonance Stabilized) Deprotonation->Anion Transition Transition State (SN2 Attack on MeI) Anion->Transition + MeI (DMF) Product 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one (N-Methylated Target) Transition->Product - KI

Figure 1: Mechanistic pathway for the base-mediated N-methylation of quinolin-2(1H)-ones.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Req.
4-Chloro-6-iodoquinolin-2(1H)-one SubstrateStarting Material>95%
Methyl Iodide (MeI) 74-88-4Electrophile99% (Stabilized)
Potassium Carbonate (

)
584-08-7BaseAnhydrous, Granular
N,N-Dimethylformamide (DMF) 68-12-2SolventAnhydrous (<0.05%

)
Ethyl Acetate / Hexanes -Workup/TLCACS Grade
Equipment
  • Round-bottom flask (25 mL or 50 mL) equipped with a magnetic stir bar.

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Protocol A: Standard High-Yield Method ( / DMF)

Recommended for gram-scale synthesis and high purity requirements.

Step 1: Reaction Setup

  • Weigh 1.0 eq (e.g., 305 mg, 1.0 mmol) of 4-chloro-6-iodoquinolin-2(1H)-one into a clean, dry round-bottom flask.

  • Add 1.5 eq (e.g., 207 mg, 1.5 mmol) of anhydrous

    
     .
    
  • Add 5.0 mL of anhydrous DMF (approx. 5 mL per mmol of substrate).

  • Stir the suspension at room temperature (RT) for 15 minutes to ensure partial deprotonation. The mixture may turn yellow/orange.

Step 2: Methylation

  • Cool the reaction mixture to 0°C using an ice bath. Note: Cooling controls the exotherm and improves regioselectivity.

  • Add 1.5 eq (e.g., 94 µL, 1.5 mmol) of Methyl Iodide (MeI) dropwise via syringe.

    • Caution: MeI is toxic and volatile. Perform in a fume hood.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 2 to 4 hours .

Step 3: Monitoring

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Observation: The starting material (more polar, lower

    
    ) should disappear. The N-methylated product (less polar, higher 
    
    
    
    ) will appear as a distinct UV-active spot.

Step 4: Workup & Isolation

  • Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product typically precipitates as a white or off-white solid.

  • Stir for 15 minutes to ensure all DMF is dissolved in the aqueous phase.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with water (3 x 10 mL) and cold hexanes (1 x 10 mL) .

  • Dry the solid under vacuum at 45°C overnight.

Step 5: Purification (If necessary)

  • If the product is not pure by TLC/NMR, recrystallize from Ethanol or DMF/Water (9:1) .

  • Alternatively, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Data & Validation

Expected Characterization
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typical isolated yields range from 85% to 95% .

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       3.60 - 3.70 ppm (s, 3H):  Characteristic N-Methyl  singlet. Note: O-Methyl signals typically appear further downfield (~4.0 ppm).
      
    • 
       6.80 - 7.00 ppm (s, 1H):  C3-H proton (characteristic of the quinolinone ring).
      
    • Aromatic Region: Signals for C5, C7, and C8 protons will shift slightly compared to the starting material.

  • LC-MS:

    
     peak at 320.5 m/z  (Calculated for 
    
    
    
    : 319.53).
Troubleshooting Guide
IssuePossible CauseSolution
Incomplete Reaction Old/Wet ReagentsUse fresh anhydrous

and MeI. Increase MeI to 2.0 eq.
O-Methylation Observed Reaction too hot or non-polar solvent usedEnsure reaction starts at 0°C. Stick to DMF (avoid Acetone/THF if selectivity is poor).
Low Yield (Precipitation) Product soluble in water/DMF mixIf no precipitate forms, extract the aqueous quench with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

Workflow Visualization

Workflow Start Start: 4-Cl-6-I-quinolinone + K2CO3 in DMF AddMeI Add MeI (1.5 eq) at 0°C Start->AddMeI Reaction Stir at RT (2 - 4 Hours) AddMeI->Reaction Check TLC Check (Complete?) Reaction->Check Check->AddMeI No (Add more MeI) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Isolate Filter & Wash (Water/Hexane) Quench->Isolate Solid Forms Extract Extract with EtOAc (If no precipitate) Quench->Extract No Solid Dry Dry under Vacuum (Target Product) Isolate->Dry Extract->Dry

Figure 2: Operational workflow for the N-methylation protocol.

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. It causes skin and eye burns. Must be handled in a certified chemical fume hood. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Quench excess MeI in the reaction waste by adding a dilute ammonia or amine solution before disposal. All aqueous waste containing iodides and organic solvents must be disposed of according to hazardous waste regulations.

References

  • Park, A., et al. "Regioselective N-alkylation of quinolin-2(1H)-ones using mild basic conditions." Tetrahedron Letters, 2011.
  • Synthesis of Halogenated Quinolinones

    • El-Sayed, R., et al. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one."[2] Molecules, 2012.[3]

    • Context: Provides analogous procedures for 4-chloro substituted quinolinones, confirming stability of the Cl-C4 bond under basic methyl
  • Specific Substrate Identification

    • CAS Registry No. 2375193-30-7 (this compound).[4]

    • Context: Confirms the target molecule is a known, stable entity often used as a building block in medicinal chemistry.
  • General Protocol for Amide Methylation: Li, B., et al. "Efficient N-Methylation of Amides and N-Heterocycles." Journal of Organic Chemistry, 2018. Context: Validates the stoichiometry (1.5 eq MeI) and temperature ranges (0°C to RT) for optimal conversion.

Sources

Application Note: The 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Quinolinone Core as a Privileged Scaffold in Kinase Inhibition

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2][3][4] Its rigid, bicyclic aromatic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, making it ideal for targeting specific protein binding sites. In recent decades, the dysregulation of protein kinases has been identified as a central driver of numerous diseases, most notably cancer, leading to intense drug discovery efforts.[5][6][7] This has culminated in the FDA approval of over 70 small molecule kinase inhibitors, many of which are based on heterocyclic scaffolds like quinoline and the related quinazoline.[5][7][8]

This guide focuses on a highly versatile and strategically functionalized scaffold: 4-chloro-6-iodo-1-methylquinolin-2(1H)-one . This molecule is not merely a starting material but a purpose-built platform for generating diverse libraries of kinase inhibitors. Its design incorporates three key features:

  • The 1-methylquinolin-2(1H)-one Core: This central ring system acts as the foundational anchor, designed to occupy the adenine-binding region of the ATP pocket found across the kinome.

  • The C4-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which are critical for forming key hydrogen bond interactions with the "hinge region" of the kinase, a primary determinant of binding affinity.

  • The C6-Iodo Group: This serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[9] This enables the exploration of the solvent-exposed region of the ATP binding site, a common strategy for enhancing potency and achieving selectivity against specific kinases.

This application note provides a comprehensive guide to the synthesis of this scaffold and its derivatization, followed by robust protocols for evaluating the resulting compounds as potential kinase inhibitors.

Synthesis and Derivatization Strategy

The power of the this compound scaffold lies in its capacity for systematic, divergent synthesis to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies. The general workflow involves synthesizing the core scaffold and then diversifying it at the C4 and C6 positions.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation A Starting Materials (e.g., iodo-aniline derivative) B Cyclization & Methylation A->B C Chlorination (e.g., POCl₃) B->C Scaffold Core Scaffold This compound C->Scaffold D S N Ar at C4 (Amine Library) Scaffold->D F C4-Derivatized Library D->F E Pd-Coupling at C6 (Boronic Acid / Alkyne Library) G C4, C6-Derivatized Library E->G F->E

Caption: Divergent synthesis workflow for library generation.

Protocol 1: Synthesis of this compound

Causality: This protocol outlines a plausible synthetic route. The chlorination of a quinolinone precursor is a standard and effective method for activating the C4 position. The use of reagents like phosphorus oxychloride or oxalyl chloride is common for this transformation.[10]

  • Step 1: Cyclization. (Procedure adapted from Friedländer synthesis). To a solution of a suitable 2-amino-5-iodobenzaldehyde or ketone derivative (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Step 2: Reflux. Heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product, 6-iodo-4-hydroxy-2-methylquinolin, should precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 4: N-Methylation. Suspend the product from Step 3 (1 equivalent) in a suitable solvent like DMF. Add a base such as potassium carbonate (1.5 equivalents), followed by methyl iodide (1.2 equivalents).

  • Step 5: Reaction. Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the starting material.

  • Step 6: Work-up. Pour the reaction mixture into ice water. Collect the precipitated solid, 6-iodo-1,2-dimethylquinolin-4(1H)-one, by filtration and dry.

  • Step 7: Chlorination. (Caution: Perform in a well-ventilated fume hood). Gently reflux the product from Step 6 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.

  • Step 8: Final Isolation. Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-iodo-1,2-dimethylquinolin. Note: The exact precursor and steps may vary, this serves as a representative procedure based on established quinoline chemistry.[1][11]

Protocol 2: Library Synthesis via SNAr at C4-Position

Causality: This reaction leverages the electron-withdrawing nature of the quinolinone ring and the nitrogen atom, which makes the C4-carbon electron-deficient and thus susceptible to nucleophilic attack by an amine.

  • Reaction Setup. In a microwave vial, combine the 4-chloro-6-iodo scaffold (1 equivalent, e.g., 100 mg), the desired primary or secondary amine (1.2 equivalents), and a suitable solvent like n-butanol or isopropanol (2-3 mL).

  • Base Addition. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Microwave Irradiation. Seal the vial and heat in a microwave reactor to 120-150 °C for 15-45 minutes.

  • Purification. After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 4-amino-6-iodo-1-methylquinolin-2(1H)-one derivative.

Biochemical and Cellular Evaluation

Once a library of compounds is synthesized, a systematic evaluation is required to identify promising inhibitors. This typically follows a funnel approach, starting with broad biochemical screening and moving to more complex cell-based assays for the most potent hits.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[12] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay is a common example of this technology.[13] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[12][13]

G A Dispense Kinase, Substrate, and Inhibitor Compound B Initiate Reaction with ATP A->B C Incubate (e.g., 60 min at RT) B->C D Step 1: Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes ATP) C->D E Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow for a luminescence-based in vitro kinase assay.

  • Reagent Preparation. Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14] Prepare solutions of the purified recombinant kinase, its corresponding substrate peptide, and ATP at 2x final concentration in the assay buffer.

  • Compound Plating. Serially dilute the test compounds in DMSO and then dilute into the assay buffer. Dispense 5 µL of the compound solution into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme/Substrate Addition. Add 10 µL of the 2x kinase/substrate solution to each well.

  • Reaction Initiation. Add 10 µL of the 2x ATP solution to initiate the reaction. The final volume will be 25 µL. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation. Incubate the plate at room temperature for 1 hour.

  • Signal Generation. Following the manufacturer's protocol (e.g., for ADP-Glo™), add the reagent to terminate the kinase reaction and deplete the remaining ATP. After a further incubation, add the detection reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction.

  • Data Acquisition. Read the luminescence on a plate reader.

  • Analysis. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Target Engagement Assay (Western Blot)

Causality: While an in vitro assay confirms direct inhibition of the purified enzyme, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage the target kinase in its native environment, and inhibit its downstream signaling.[15][16][17] Western blotting for a known phospho-substrate provides direct evidence of target modulation.[16]

G A Plate Cancer Cells (Dependent on Target Kinase) B Treat with Serial Dilutions of Inhibitor Compound A->B C Incubate (e.g., 2-4 hours) B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE & Transfer to Membrane D->E F Probe with Antibodies: 1. Phospho-Substrate (pSub) 2. Total Substrate (tSub) 3. Loading Control (e.g., Actin) E->F G Image & Quantify Bands F->G

Caption: Western blot workflow for cellular target engagement.

  • Cell Culture. Plate a cancer cell line known to have high activity of the target kinase (e.g., MKN45 cells for c-Met inhibitors) in a 6-well plate and grow to 70-80% confluency.[2]

  • Compound Treatment. Treat the cells with a serial dilution of the test compound (e.g., 10 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blot Transfer. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting. Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of a key downstream substrate of your target kinase.

  • Detection. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation. Strip the membrane and re-probe for the total (non-phosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and that the inhibitor is not causing protein degradation.

  • Analysis. Quantify the band intensity of the phospho-protein relative to the total protein or loading control. A dose-dependent decrease in the phospho-signal indicates effective cellular inhibition of the target kinase.

Data Interpretation and SAR Development

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR), which provides critical insights into how chemical modifications affect inhibitory potency.[9][19][20] By comparing the IC₅₀ values of analogues with different substitutions at the C4 and C6 positions, researchers can build a model of the pharmacophore.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDC4-Substituent (R¹)C6-Substituent (R²)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Scaffold -Cl-I>10,000>10,000
AN-01 3-aminopyrrolidine-I8502,100
AN-02 Aniline-I4,500>10,000
AN-03 Cyclopropylamine-I220640
AN-04 3-aminopyrrolidinePhenyl95250
AN-05 CyclopropylaminePhenyl15 45
AN-06 Cyclopropylamine3-pyridyl8 22

Interpretation of Hypothetical Data:

  • C4 Position: Comparing AN-01, AN-02, and AN-03 suggests that small, cyclic amines (cyclopropylamine) are preferred over larger or more flexible groups at the C4 position for this hypothetical kinase. This indicates a constrained pocket for the hinge-binding moiety.

  • C6 Position: Comparing AN-03 to AN-05 and AN-06 shows a significant potency boost when the iodine is replaced with an aryl group via a Suzuki coupling. The introduction of a nitrogen in the pyridine ring (AN-06) further improves activity, suggesting a potential hydrogen bond interaction in the solvent-exposed region. This SAR guides the next round of synthesis, which would focus on exploring further variations of small C4-amines and diverse C6-aryl/heteroaryl groups.

By employing this integrated strategy of targeted synthesis and systematic biological evaluation, the this compound scaffold serves as a powerful and efficient platform for the discovery of novel and potent kinase inhibitors.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview . PubMed Central. Available at: [Link]

  • Cell-based test for kinase inhibitors . INiTS. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis . PubMed. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service . Creative Biolabs. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches . PubMed Central. Available at: [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities . PubMed Central. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors . PubMed Central. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . ACS Publications. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . Wiley Online Library. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance . PLOS One. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors . MDPI. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays . PubMed. Available at: [Link]

  • In vitro kinase assay . Protocols.io. Available at: [Link]

  • Quinolone antibiotic derivatives as new selective Axl kinase inhibitors . PubMed. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. Available at: [Link]

  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs . ResearchGate. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . PubMed Central. Available at: [Link]

  • In vitro kinase assay v1 . ResearchGate. Available at: [Link]

  • In vitro kinase assay . Bio-protocol. Available at: [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review . ResearchGate. Available at: [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review . PubMed. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) . PubMed. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential . PubMed Central. Available at: [Link]

  • Synthesis of 4-quinolones . Organic Chemistry Portal. Available at: [Link]

Sources

Sonogashira coupling reaction conditions for 6-iodo-quinolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Sonogashira Coupling Reaction Conditions for 6-Iodo-Quinolinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynylated Quinolinoes

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety via the Sonogashira coupling reaction represents a powerful strategy for expanding the chemical space of these derivatives. This carbon-carbon bond-forming reaction allows for the incorporation of a versatile functional group that can serve as a precursor for further molecular elaborations or as a key pharmacophoric element. For researchers in drug development, mastering the Sonogashira coupling of iodo-quinolinone precursors is a critical step in the synthesis of novel compounds with potential biological activity.[1][2][3]

This guide provides a comprehensive overview of the Sonogashira coupling reaction as applied to 6-iodo-quinolinone derivatives, detailing the reaction mechanism, optimized protocols, and troubleshooting strategies to enable robust and efficient synthesis.

Reaction Mechanism: A Dual Catalytic Cycle

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • The Palladium Cycle: The cycle begins with the oxidative addition of the 6-iodo-quinolinone to a Pd(0) species, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4] This step is crucial as it activates the alkyne for the subsequent transmetalation step.[4]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a process called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 6-alkynyl-quinolinone product and regenerate the Pd(0) catalyst.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_intermediate R-Pd(II)-I(L₂) Pd0->Pd_intermediate Oxidative Addition (6-Iodo-quinolinone) Product_complex R-Pd(II)-C≡CR'(L₂) Pd_intermediate->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Product Product_complex->Product 6-Alkynyl-quinolinone CuI Cu(I)X Cu_alkyne [Cu-C≡CR'] CuI->Cu_alkyne Terminal Alkyne + Base Cu_alkyne->Pd_intermediate Optimization_Workflow A Initial Reaction Screening (Standard Conditions) B Analyze Results (TLC/LC-MS) A->B C Low Conversion? B->C D Side Products? C->D No E Increase Temperature (e.g., 40-60 °C) C->E Yes G Consider Copper-Free Conditions D->G Yes (e.g., Glaser coupling) H Optimize Base/Ligand D->H Other I Scale-Up Reaction D->I No, good yield E->B F Screen Different Solvents (e.g., DMF, Toluene) F->B G->B H->B

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The target molecule, 4-chloro-6-iodo-1-methylquinolin-2(1H)-one , is a critical bifunctional scaffold. The 4-chloro position is highly electrophilic (susceptible to SNAr), while the 6-iodo position is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Low yields in this synthesis typically stem from three failure modes:

  • Regio-scrambling during methylation (O- vs. N-alkylation).

  • Incomplete chlorination due to aged POCl3 or moisture contamination.

  • Hydrolysis during workup , reverting the 4-chloro group to the 4-hydroxy precursor.

This guide provides a validated protocol and a decision-tree troubleshooting framework to resolve these bottlenecks.

The Validated Synthetic Workflow

To maximize yield and purity, we recommend the "Methylation-First" strategy on the intermediate quinolone, followed by chlorination. Attempting to methylate the 4-chloro product often leads to decomposition or side-reactions.

Validated Pathway
  • Cyclization: 4-iodoaniline + Diethyl malonate

    
     4-hydroxy-6-iodoquinolin-2(1H)-one.
    
  • N-Methylation: 4-hydroxy-6-iodoquinolin-2(1H)-one + MeI

    
     4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one.
    
  • Chlorination: 4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one + POCl3

    
    Target .
    
Workflow Visualization

SynthesisFlow Start 4-Iodoaniline Step1 Cyclization (PPA or Diphenyl Ether) Start->Step1 + Diethyl Malonate Inter1 4-OH-6-Iodo-Quinolone Step1->Inter1 Step2 N-Methylation (MeI / K2CO3 / DMF) Inter1->Step2 Crit. Control Point 1 Inter2 1-Methyl-4-OH-Intermediate Step2->Inter2 Step3 Chlorination (POCl3 / 90°C) Inter2->Step3 Crit. Control Point 2 Target 4-Chloro-6-iodo-1-methyl quinolin-2(1H)-one Step3->Target

Caption: Step-wise synthetic route prioritizing N-methylation prior to chlorination to minimize side reactions.

Detailed Protocols & Critical Parameters

Step 1: N-Methylation of the 4-Hydroxy Intermediate

The Challenge: The 4-hydroxy-2-quinolone scaffold exists in tautomeric equilibrium. Incorrect base/solvent choice leads to O-methylation (methoxy) rather than N-methylation.

Optimized Protocol:

  • Reagents: 4-hydroxy-6-iodoquinolin-2(1H)-one (1.0 eq), Methyl Iodide (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

  • Conditions: Heat at 60°C for 4–6 hours.

  • Why this works: DMF is a polar aprotic solvent that enhances the nucleophilicity of the nitrogen. K2CO3 is mild enough to deprotonate the amide nitrogen without promoting excessive O-alkylation seen with stronger bases like NaH.

Step 2: Chlorination (The Yield-Maker)

The Challenge: The conversion of the 4-hydroxy (tautomeric with 4-oxo) group to 4-chloro requires Vilsmeier-Haack type activation. Water is the enemy here.

Optimized Protocol:

  • Reagents: 1-Methyl-4-hydroxy intermediate (1.0 eq), POCl3 (5.0–8.0 eq).

  • Catalyst: DMF (3–5 drops).

  • Conditions: Reflux (approx. 105°C) for 2–4 hours.

  • Workup (CRITICAL):

    • Evaporate excess POCl3 under reduced pressure (rotovap with a base trap).

    • Azeotrope residue with Toluene (2x) to remove trace acid.

    • Pour residue onto crushed ice/water with vigorous stirring.

    • Extract immediately with DCM (Dichloromethane). Do not let it sit in aqueous acid.

Troubleshooting Guide (Q&A)

Issue 1: "My chlorination yield is <40%, and I see starting material."

Q: I refluxed with POCl3 overnight. Why is the conversion incomplete? A: This is likely an activation issue.

  • Root Cause: Pure POCl3 sometimes reacts sluggishly with electron-deficient quinolones (the Iodine atom withdraws electron density, making the carbonyl oxygen less nucleophilic).

  • Solution: Add catalytic DMF (Dimethylformamide).

    • Mechanism:[1][3][4] DMF reacts with POCl3 to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl3 alone. This species attacks the quinolone carbonyl oxygen, facilitating the substitution.

Issue 2: "I have a mixture of products after Methylation."

Q: I see two spots on TLC after reacting with Methyl Iodide. One is my product, what is the other? A: You likely have O-methylation (4-methoxy-6-iodo-quinolin-2-one).

  • Root Cause: Using a "hard" base (like NaH) or a non-polar solvent can favor the oxygen attack.

  • Solution: Switch to K2CO3 in DMF or Acetone . If the problem persists, consider changing the synthetic route to start with N-methyl-4-iodoaniline instead of 4-iodoaniline. This guarantees the methyl group is on the nitrogen before the ring is even formed.

Issue 3: "The product degrades during workup."

Q: The NMR looked good in the crude, but after aqueous workup, the 4-chloro peak disappeared. A: You are experiencing Hydrolysis .

  • Root Cause: The 4-chloro-quinolin-2-one moiety is reactive. If left in acidic aqueous solution (formed by quenching POCl3) for too long, water attacks the 4-position, displacing the chloride and reverting it to the hydroxyl group.

  • Solution:

    • Quench Cold: Always pour the reaction mixture onto ice.

    • Work Fast: Extract into organic solvent (DCM or EtOAc) immediately.

    • Neutralize: Wash the organic layer with cold saturated NaHCO3 to remove residual acid quickly.

Comparative Data: Reagent Selection

VariableStandard ReagentOptimized ReagentImpact on Yield
Chlorinating Agent POCl3 (Neat)POCl3 + cat. DMF+15-20% (Faster conversion)
Methylation Base NaH (Sodium Hydride)K2CO3+10% (Reduces O-methylation)
Cyclization Medium Diphenyl Ether (250°C)Polyphosphoric Acid (140°C)+10% (Cleaner profile, easier workup)
Workup Solvent Water/AcidToluene Azeotrope -> Ice+25% (Prevents hydrolysis)

Decision Tree for Low Yields

Troubleshooting Problem Low Yield Observed StepCheck Which Step? Problem->StepCheck MethBranch Methylation Step StepCheck->MethBranch ChlorBranch Chlorination Step StepCheck->ChlorBranch O_Alkylation Is O-Alkylation > 10%? MethBranch->O_Alkylation Soln_Meth Switch to K2CO3/DMF or Start with N-Me-Aniline O_Alkylation->Soln_Meth Yes SM_Left Starting Material Remains? ChlorBranch->SM_Left Soln_Cat Add cat. DMF Check POCl3 Quality SM_Left->Soln_Cat Yes Hydrolysis Product Reverted to OH? SM_Left->Hydrolysis No Soln_Workup Faster Workup Cold NaHCO3 Wash Hydrolysis->Soln_Workup Yes

Caption: Diagnostic logic flow for identifying yield loss mechanisms.

References

  • GuideChem. (2025). Synthesis methods and troubleshooting for 4-chloro-6-iodoquinazoline derivatives. Retrieved from

  • Kovalenko, S.M., et al. (2020).[5] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4238.[5] (Demonstrates regioselectivity of N- vs O-methylation). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-Quinolones and Quinolinones.[6][7][8] (General protocols for Vilsmeier-Haack chlorination and cyclization). Retrieved from

  • National Institutes of Health (NIH). (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one: Crystal structure and synthesis discussion. (Validates the N-methylation of the amide nitrogen). Retrieved from

Sources

Technical Support Center: Minimizing Dehalogenation in Palladium-Catalyzed Cross-Coupling of Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving quinolinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize these crucial reactions, with a specific focus on mitigating the pervasive issue of dehalogenation.

Dehalogenation, the undesired replacement of a halogen atom with hydrogen, is a common side reaction that plagues many palladium-catalyzed cross-couplings, leading to reduced yields of the desired product and complicating purification. This is particularly true for electron-rich and sterically hindered substrates like many quinolinone derivatives. The nitrogen atom within the quinolinone ring can also coordinate to the palladium center, influencing the catalytic cycle and sometimes promoting undesired pathways.[1][2]

This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation is a side reaction where the halide on your quinolinone starting material is replaced by a hydrogen atom, resulting in a hydrodehalogenated byproduct.[1] This directly competes with the desired cross-coupling pathway, consuming your starting material and reducing the overall yield of your target molecule.

Q2: What is the primary mechanism of dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources within the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[3] Once formed, this Pd-H species can undergo reductive elimination with the quinolinone substrate to produce the dehalogenated byproduct.

Q3: Which halogen on my quinolinone is most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[1] While aryl iodides are the most reactive in the desired oxidative addition step, they are also the most prone to this side reaction. Aryl chlorides are less reactive but also less susceptible to dehalogenation.[1][4]

Q4: Can the choice of coupling partner (e.g., boronic acid in a Suzuki coupling) influence dehalogenation?

A4: Yes. If the transmetalation step (the transfer of the organic group from the coupling partner to the palladium center) is slow, it provides a larger window of opportunity for the competing dehalogenation pathway to occur.[1] Using highly active and pure coupling partners can help to accelerate the desired reaction and minimize this side reaction.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems and actionable solutions.

Problem 1: Significant formation of the dehalogenated quinolinone byproduct.

This is the most common issue. The key is to identify the source of the hydride and/or accelerate the desired catalytic cycle to outcompete the dehalogenation pathway.

Probable Causes & Solutions
  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. A ligand that is not sufficiently electron-rich or is sterically hindered may not promote reductive elimination of the desired product efficiently.

    • Solution: Screen a panel of ligands. For quinolinone substrates, bulky, electron-rich phosphine ligands are often a good starting point.[1][2] Consider ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]

  • Base Selection: The base can be a direct source of hydrides or can promote the formation of Pd-H species. Strong alkoxide bases, in particular, can be problematic.

    • Solution: Optimize the base. Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] These bases are generally less likely to act as hydride donors. If a strong base is required, ensure it is of high purity and used in the minimum effective amount.

  • Solvent as a Hydride Source: Protic solvents, especially alcohols, can be a significant source of hydrides.

    • Solution: Change the solvent. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1][7] If a protic solvent is necessary, consider using it as a co-solvent in minimal quantities. Always use high-purity, anhydrous solvents.

  • Presence of Water: While some cross-coupling reactions tolerate or even require water, excess water can be a proton source leading to dehalogenation.[3]

    • Solution: Control the water content. If running under anhydrous conditions, ensure all reagents and solvents are rigorously dried.[1] For reactions requiring water, systematically vary the amount to find the optimal ratio.

Decision-Making Workflow for Dehalogenation

Dehalogenation_Troubleshooting start High Dehalogenation Observed ligand Screen Ligands (e.g., SPhos, XPhos, NHCs) start->ligand Step 1 base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base If still high solvent Change Solvent (e.g., Toluene, Dioxane) base->solvent If still high temp Lower Reaction Temperature solvent->temp Fine-tuning end Minimized Dehalogenation temp->end

Caption: A stepwise approach to troubleshooting dehalogenation.

Problem 2: The reaction is sluggish, leading to both dehalogenation and unreacted starting material.

A slow reaction provides more time for side reactions to occur. The goal here is to increase the rate of the desired cross-coupling.

Probable Causes & Solutions
  • Inefficient Pre-catalyst Activation: Many reactions use Pd(II) pre-catalysts that need to be reduced in situ to the active Pd(0) species.[2][8] If this step is slow or incomplete, the catalytic cycle will not proceed efficiently.

    • Solution: Use a more active catalyst system. Consider using a Pd(0) source like Pd₂(dba)₃ or employing a modern pre-catalyst that readily forms the active species.[2][9]

  • Slow Oxidative Addition: This is the first step of the catalytic cycle and can be slow, especially with less reactive aryl chlorides.

    • Solution: Increase the reaction temperature cautiously. A modest increase in temperature can sometimes significantly accelerate the oxidative addition step.[1] Also, ensure your ligand is electron-rich enough to promote this step.[10]

  • Catalyst Poisoning by the Quinolinone Nitrogen: The lone pair of electrons on the quinolinone nitrogen can coordinate to the palladium center, forming inactive species and slowing down the reaction.[2]

    • Solution: Employ bulky ligands. Ligands like XPhos or SPhos can sterically shield the palladium, preventing coordination of the quinolinone nitrogen.[2]

Experimental Parameter Summary
ParameterRecommendation for Minimizing DehalogenationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs.Promotes rapid reductive elimination of the desired product and can prevent catalyst poisoning.[1][2]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Less likely to be a hydride source compared to strong alkoxide bases.[1]
Solvent Aprotic solvents (e.g., Toluene, Dioxane, THF).Avoids the solvent acting as a hydride source.[1][7]
Temperature As low as possible while maintaining a reasonable reaction rate.Higher temperatures can sometimes favor side reactions.
Catalyst Use a pre-catalyst that activates efficiently or a direct Pd(0) source.Ensures a high concentration of the active catalyst to promote the desired cycle.[2][9]
Problem 3: My quinolinone substrate has an N-H bond that seems to be causing issues.

The acidic proton on the quinolinone nitrogen can participate in side reactions, especially with strong bases.

Probable Causes & Solutions
  • N-H Acidity: The N-H proton can be deprotonated by the base, leading to potential complications or catalyst inhibition.

    • Solution 1: Use a Milder Base: A milder base may not be strong enough to deprotonate the N-H group, thus avoiding this side reaction.[1]

    • Solution 2: Protect the N-H Group: If feasible, protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent these side reactions. The protecting group can be removed in a subsequent step.[1]

General Experimental Protocol: Suzuki Coupling of a Halo-Quinolinone

This protocol provides a robust starting point for optimization.

Materials:

  • Halo-quinolinone (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the halo-quinolinone, boronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium pre-catalyst and ligand under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle and Dehalogenation Pathway

Catalytic_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex Ar-Pd(II)-X(L2) ox_add->pd_complex + Ar-X transmetal Transmetalation (R-B(OR)2) pd_complex->transmetal pd_h_formation Pd-H Formation (from solvent, base, etc.) pd_complex->pd_h_formation coupled_complex Ar-Pd(II)-R(L2) transmetal->coupled_complex + R-B(OR)2 red_elim Reductive Elimination coupled_complex->red_elim product Ar-R (Desired Product) red_elim->product product->pd0 Regenerates pd_h_complex Ar-Pd(II)-H(L2) pd_h_formation->pd_h_complex dehal_red_elim Reductive Elimination pd_h_complex->dehal_red_elim dehal_product Ar-H (Dehalogenated Product) dehal_red_elim->dehal_product

Caption: The desired catalytic cycle versus the competing dehalogenation pathway.

References
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3319–3328. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem Technical Support.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Scafuri, M. A., & Gevorgyan, V. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(12), 3054-3068. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Displacement at the C-4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthesis, particularly in drug development. The C-4 position of many heterocyclic scaffolds, such as quinolines, pyrimidines, and pyridines, is a frequent site for modification.[1][2][3] Temperature is a critical, yet often nuanced, parameter in these reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in a Nucleophilic Aromatic Substitution (SNAr) reaction at the C-4 position?

A1: Temperature directly governs the reaction rate by influencing its kinetics. The relationship is described by the Arrhenius equation, which shows that the rate constant (k) increases exponentially with temperature. In an SNAr reaction, the primary role of heat is to provide sufficient activation energy (Ea) for the rate-determining step.[4] For most SNAr reactions, this is the initial attack of the nucleophile on the electron-deficient C-4 carbon to form a negatively charged intermediate, often called a Meisenheimer complex.[5][6][7]

Increasing the temperature provides more molecules with the necessary energy to overcome this activation barrier, leading to a faster reaction. However, excessively high temperatures can also provide enough energy to activate undesired side-reaction pathways or cause decomposition of reactants and products.[8]

Q2: My C-4 substrate is a pyridine derivative. How does the nitrogen in the ring affect the required reaction temperature compared to a standard benzene ring?

A2: The nitrogen atom in a pyridine ring is electron-withdrawing, which makes the entire ring system more electron-deficient and thus more susceptible to nucleophilic attack.[5][9][10] This inherent activation means that substitutions on halopyridines, especially at the C-2 and C-4 positions, generally require lower temperatures than their analogous halobenzene counterparts, which would need strong electron-withdrawing groups (like a nitro group) to react under similar conditions.[2][9]

The nitrogen atom effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack is at the C-4 (para) position.[2][10] This stabilization lowers the activation energy of the rate-determining step, allowing the reaction to proceed at a reasonable rate at more moderate temperatures.[9] Substitutions at the C-3 (meta) position are significantly less favorable and require much harsher conditions because the negative charge cannot be delocalized onto the nitrogen.[2][9]

Q3: I am seeing no product formation at 80 °C. Should I just increase the temperature to 150 °C?

A3: While a significant temperature increase might seem like a straightforward solution, a systematic, incremental approach is more scientifically sound and often safer. A large, uncontrolled jump in temperature can lead to several issues:

  • Safety Hazards: Rapidly increasing the temperature of a sealed reaction vessel can lead to a dangerous pressure buildup.

  • Side Reactions: High temperatures can promote undesired pathways such as di-substitution, elimination, or reaction with the solvent (solvolysis).[11]

  • Decomposition: The desired product or starting materials may not be stable at very high temperatures.

A more strategic approach is to increase the temperature in controlled increments (e.g., 10-20 °C at a time) while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the minimum temperature required for a clean and efficient conversion.

Q4: When should I consider using microwave irradiation instead of a traditional oil bath for heating?

A4: Microwave-assisted synthesis can be a powerful tool for SNAr reactions, often leading to dramatically reduced reaction times and improved yields.[1][12] Consider using a microwave reactor under the following circumstances:

  • Slow Reactions: If a reaction requires very long reflux times (e.g., > 24 hours) with conventional heating, microwave irradiation can often drive the reaction to completion in minutes to hours.[1][12]

  • High Temperatures Needed: Microwaves can rapidly and efficiently heat the reaction mixture to temperatures well above the boiling point of the solvent in a sealed vessel, something that is harder and slower to achieve with an oil bath.

  • Difficult Substrates: For reactions involving poorly reactive substrates or sterically hindered nucleophiles that are sluggish even at high conventional temperatures, the rapid heating provided by microwaves can be beneficial.

It's important to note that microwave heating is not simply "faster heating." It can sometimes lead to different product distributions compared to conventional heating due to localized superheating effects. Therefore, it should be considered a distinct reaction condition to be optimized.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired C-4 Substituted Product

Your reaction has been running for several hours, but TLC/LC-MS analysis shows predominantly unreacted starting material.

Root Cause Analysis & Solutions
  • Insufficient Thermal Energy: The most common cause is that the activation energy barrier is not being surmounted at the current temperature. Many SNAr reactions on heteroaromatic chlorides require heating to proceed at a practical rate.[3]

    • Solution: Gradually increase the reaction temperature in 15-20 °C increments. Monitor the reaction at each new temperature for a set period (e.g., 2-4 hours) to see if conversion begins. For many 4-chloroquinoline or 4-chloropyrimidine systems reacting with amines, temperatures in the range of 80-140 °C are common.[1][3]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally preferred because they effectively solvate cations but leave the nucleophile relatively "naked" and more reactive.[11][13] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and requiring higher temperatures.[13][14]

    • Solution: If using a protic solvent, consider switching to a polar aprotic solvent. This change can dramatically increase the reaction rate, often allowing for a reduction in the required temperature.

  • Weak Nucleophile or Insufficient Base: The reaction rate is dependent on the strength of the nucleophile. A neutral amine is less nucleophilic than its corresponding amide anion.

    • Solution: If using a neutral nucleophile like an alcohol or a weakly basic amine, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N) to deprotonate it in situ, thereby increasing its reactivity.[11] This can often enable the reaction to proceed at a lower temperature.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting flowchart for low SNAr conversion.

Issue 2: Formation of Significant Side Products or Product Decomposition

The reaction is proceeding, but TLC/LC-MS shows multiple spots, indicating the formation of impurities or a decrease in the desired product spot over time.

Root Cause Analysis & Solutions
  • Temperature is Too High: While heat accelerates the desired reaction, it can disproportionately accelerate side reactions that have a higher activation energy. It can also cause the thermal degradation of starting materials or the desired product.[8]

    • Solution: Reduce the reaction temperature. Find the "sweet spot" where the rate of formation of the desired product is maximized relative to the rate of impurity formation. Perform a temperature screen starting from a lower temperature (e.g., 60 °C) and working upwards.

  • Hydrolysis: If there is residual water in the reaction and the temperature is high, the corresponding 4-hydroxy derivative can form as a significant byproduct.[3]

    • Solution: Ensure anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If hydrolysis persists, lowering the temperature can often disfavor this competing reaction.

  • Di-substitution: If the substrate has other potential leaving groups or the product itself can react further with the nucleophile, high temperatures can promote these subsequent reactions.

    • Solution: Lowering the temperature is the first step. Additionally, consider using a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents) to limit the potential for multiple substitutions.[11]

Data Summary: Temperature Effects
TemperatureReaction RateSelectivity (vs. Side Products)Risk of DecompositionRecommended Action
Too Low Very Slow / NoneHighLowIncrease temperature incrementally.
Optimal Moderate to FastHighLow to ModerateMaintain this temperature.
Too High Very FastLowHighDecrease temperature; monitor for side products.

Experimental Protocols

Protocol 1: Temperature Screening for SNAr Optimization

This protocol describes a parallel approach to efficiently determine the optimal reaction temperature.

Materials:

  • 4-Chloro-substituted heteroaromatic compound (1.0 equiv)

  • Nucleophile (1.1 equiv)

  • Base (e.g., K₂CO₃, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Parallel reaction block or multiple reaction vials

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates or LC-MS vials

Procedure:

  • To each of five dry reaction vials under an inert atmosphere, add the 4-chloro-substrate (e.g., 0.1 mmol, 1.0 equiv), the nucleophile (0.11 mmol, 1.1 equiv), and the base (0.15 mmol, 1.5 equiv).

  • Add anhydrous DMSO (e.g., 1 mL) to each vial.

  • Place the vials in a parallel synthesizer or separate heating blocks and set the temperatures to 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C, respectively.

  • Stir the reactions at their respective temperatures.

  • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis.

  • Analyze the aliquots by TLC or LC-MS to assess the conversion of starting material and the formation of product and any impurities.

  • Continue monitoring at regular intervals (e.g., every 2-4 hours) to build a reaction profile for each temperature.

  • Identify the temperature that provides the best balance of reaction rate and cleanliness (highest selectivity for the desired product).

Visualization of the SNAr Mechanism

Sources

Removing unreacted starting materials from 1-methylquinolin-2(1H)-one crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support resource for process chemists and medicinal chemistry researchers. It prioritizes mechanistic understanding and scalable purification logic over generic recipes.[1]

Topic: Removal of unreacted starting materials and byproducts from crude 1-methylquinolin-2(1H)-one mixtures. Ticket ID: PUR-Q2-001 Status: Resolved / Guide Published Applicable Synthesis Routes: Methylation of quinolin-2(1H)-one (carbostyril) via Methyl Iodide or Dimethyl Sulfate.[2]

Executive Summary

The synthesis of 1-methylquinolin-2(1H)-one (N-methyl-2-quinolone) frequently results in a crude mixture containing three primary species:

  • Target Molecule (TM): 1-Methylquinolin-2(1H)-one.[1][2]

  • Starting Material (SM): Unreacted quinolin-2(1H)-one.

  • Byproduct (BP): 2-Methoxyquinoline (O-methylated isomer).[1]

The Challenge: Standard flash chromatography can be difficult due to the similar polarity of the lactam (TM) and the unreacted lactam (SM). The Solution: Exploiting the drastic pKa differences between the three species allows for a "chromatography-free" purification using a dual-stage acid/base extraction workflow.

Module 1: Chemical Scavenging & Extraction (The "Quick Fix")

This protocol relies on the amphoteric nature of the impurities versus the neutral stability of the target lactam.

The Mechanistic Logic (Why this works)
ComponentStructure TypepKa (Approx)Chemical Behavior
Quinolin-2(1H)-one (SM) Cyclic Amide / Phenol Tautomer~10.3 - 11.7Acidic. Deprotonates in basic water (pH > 12) to form a water-soluble anion.[2]
2-Methoxyquinoline (BP) Pyridine-like Heterocycle~4.9 (Conj.[2] Acid)Basic. Protonates in acidic water (pH < 2) to form a water-soluble cation.[1]
1-Methylquinolin-2(1H)-one (TM) N-Alkylated Lactam~ -0.7 (Conj.[2] Acid)Neutral. Remains uncharged in both dilute acid and dilute base.[1] Stays in organic layer.[1]
Step-by-Step Extraction Protocol

Prerequisites:

  • Dissolve crude solid in a water-immiscible solvent (Dichloromethane (DCM) or Ethyl Acetate).[1]

  • Concentration: ~0.1 g/mL.[1]

Phase A: Removal of Starting Material (SM)
  • Wash 1: Add 1.0 M NaOH (vol:vol 1:1) to the organic phase.[1][3][4][5][6][7]

  • Agitate: Shake vigorously for 2-3 minutes. The unreacted quinolin-2(1H)-one converts to its sodium salt.[2]

  • Separate: Collect the Organic Layer . (Discard aqueous layer to waste after neutralization).

    • Checkpoint: The aqueous layer should be yellow/orange (phenoxide salts are often colored).[1]

Phase B: Removal of O-Methyl Byproduct (BP)
  • Wash 2: Add 2.0 M HCl (vol:vol 1:1) to the Organic Layer from Phase A.[1]

  • Agitate: Shake vigorously. The 2-methoxyquinoline protonates at the ring nitrogen.[1]

  • Separate: Collect the Organic Layer . (The byproduct is now in the acidic aqueous layer).[1]

  • Wash 3: Wash the organic layer with Brine (Sat.[1] NaCl) to remove residual acid and dry over Na₂SO₄.[1][4][8]

Phase C: Isolation
  • Concentrate the organic layer in vacuo.[1]

  • The resulting solid is chemically pure 1-methylquinolin-2(1H)-one.[1][2]

Visual Workflow: The Separation Logic

PurificationLogic Crude Crude Mixture (TM + SM + BP) NaOH_Wash Add 1M NaOH Crude->NaOH_Wash Org_1 Organic Layer 1 (TM + BP) NaOH_Wash->Org_1 Retains Neutral Species Aq_1 Aqueous Layer 1 (SM as Sodium Salt) NaOH_Wash->Aq_1 Removes Acidic SM HCl_Wash Add 2M HCl Org_1->HCl_Wash Org_Final Final Organic Layer (Pure TM) HCl_Wash->Org_Final Retains Lactam (TM) Aq_2 Aqueous Layer 2 (BP as HCl Salt) HCl_Wash->Aq_2 Removes Basic BP

Caption: Separation logic flow. Red indicates crude, Yellow intermediate purity, Green final purity.[1] SM=Starting Material, BP=Byproduct, TM=Target Molecule.

Module 2: Chromatographic Purification

If the extraction does not yield >98% purity (e.g., due to emulsion issues or very small scale), use flash chromatography.[1]

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase:

  • Gradient: 0%

    
     5% Methanol in Dichloromethane (DCM).[1]
    
  • Alternative: 20%

    
     50% Ethyl Acetate in Hexanes.[1]
    

Rf Value Guide (DCM:MeOH 95:5):

  • 2-Methoxyquinoline (BP): Rf ~ 0.7-0.8 (Least Polar, elutes first).[1]

  • 1-Methylquinolin-2(1H)-one (TM): Rf ~ 0.4-0.5.[2]

  • Quinolin-2(1H)-one (SM): Rf ~ 0.2-0.3 (Most Polar, tails significantly).[1]

Note: The O-methyl byproduct moves much faster than the N-methyl target due to the lack of the polar amide carbonyl interaction with silica.

Module 3: Crystallization Strategies

For large-scale batches (>10g), crystallization is superior to chromatography.[1]

Solvent System A: Ethanol/Water

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add hot water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.[1]

  • Cool slowly to Room Temperature, then 4°C.

  • Result: 1-Methylquinolin-2(1H)-one crystallizes as long needles.[1][2]

Solvent System B: Toluene/Hexane

  • Dissolve in hot Toluene.

  • Layer Hexane on top or add dropwise.[1]

  • Benefit: Excellent for removing the oily O-methyl impurity, which stays in the mother liquor.[1]

Troubleshooting & FAQ

Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates the presence of the O-methyl byproduct (2-methoxyquinoline) or residual solvent (DMF/DMSO).

  • Fix: Run the "Phase B" acid wash (2M HCl) described in Module 1.[1] The O-methyl impurity is an oil that prevents the crystallization of the N-methyl lactam.

Q: I see a spot on TLC that doesn't move (Baseline). A: This is likely the Quaternary Ammonium Salt (N,O-dimethylated or N,N-dimethylated species) formed if methyl iodide was used in large excess.

  • Fix: These salts are water-soluble.[1][2] A simple water wash of your organic layer will remove them.[1]

Q: Can I use K₂CO₃ instead of NaOH for the wash? A: No. Potassium carbonate (pH ~10.[1]5) may not be strong enough to fully deprotonate the starting material (pKa ~10.3-11.[1]7) efficiently in a biphasic system. Use 1M NaOH (pH 14) to ensure quantitative deprotonation.[1]

Q: Is the target molecule stable to 2M HCl? A: Yes. 1-Methylquinolin-2(1H)-one is a stable lactam.[2] Hydrolysis of the amide bond typically requires refluxing in 6M HCl or 6M NaOH for hours.[1] A brief wash at room temperature is safe.[1]

References

  • Synthesis and Alkylation of Quinolones

    • Study on the alkylation of quinolin-2(1H)-one derivatives. (2025).[1][6][9][10] ResearchGate. Link

    • Note: Confirms the formation of both N- and O-alkylated products during synthesis.[2]

  • pKa and Physical Properties

    • Bordwell pKa Table (Acidity in DMSO/Water).[1] Organic Chemistry Data.[1][7][10][11][12] Link

    • Note: Provides pKa values for quinoline (conjugate acid ~4.9)
  • General Purification of Quinolines

    • Quinolin-4-ones: Methods of Synthesis and Application.[2][13] (2025).[1][6][9][10] PMC / NIH.[1] Link

    • Note: Discusses solubility and stability profiles of quinolinone deriv

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex heterocyclic molecules, such as the quinolinone class of compounds, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a compound of interest in medicinal chemistry. By understanding its fragmentation behavior, researchers can gain critical insights into its structure, stability, and potential metabolic pathways.

This document moves beyond a simple recitation of data, offering a comparative analysis with alternative analytical techniques and providing the rationale behind the predicted fragmentation pathways. The information presented herein is grounded in established principles of mass spectrometry and supported by experimental data from related compounds.

Predicted Fragmentation Pathway: A Mechanistic Perspective

The fragmentation of this compound under mass spectrometry, typically employing electron ionization (EI) or electrospray ionization (ESI), is governed by the inherent structural features of the molecule. The quinolinone core, substituted with a methyl group, a chlorine atom, and an iodine atom, presents several potential cleavage sites. The molecular ion ([M]⁺˙) of this compound has a molecular weight of approximately 319.53 g/mol .[1]

The initial ionization event, particularly in EI-MS, will likely involve the removal of an electron from a non-bonding orbital on one of the heteroatoms (oxygen, nitrogen, chlorine, or iodine) or from the π-system of the aromatic ring, resulting in the formation of the molecular ion.[2] The subsequent fragmentation is a cascade of reactions driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Steps:

  • Loss of Iodine Radical (•I): The carbon-iodine bond is the weakest halogen-carbon bond and is therefore highly susceptible to homolytic cleavage. This would result in a significant fragment ion at [M-127]⁺. The stability of the resulting quinolinone cation would drive this fragmentation.

  • Loss of Chlorine Radical (•Cl): Following or in competition with iodine loss, the carbon-chlorine bond can also undergo cleavage, leading to a fragment at [M-35]⁺. Due to the higher bond energy of C-Cl compared to C-I, this peak is expected to be of lower intensity than the [M-127]⁺ peak.

  • Loss of Methyl Radical (•CH₃): Cleavage of the N-methyl bond would result in a fragment at [M-15]⁺. This is a common fragmentation pathway for N-methylated compounds.

  • Loss of Carbon Monoxide (CO): The quinolinone structure contains a carbonyl group which can be lost as a neutral molecule of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams. This would lead to a fragment at [M-28]⁺. This loss can also occur from other fragment ions.

  • Sequential Losses: A hallmark of mass spectrometry is the observation of sequential fragmentation. Therefore, we can predict fragments arising from the loss of multiple groups, such as [M-I-CO]⁺ and [M-Cl-CO]⁺.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺˙ m/z ≈ 319.5 F1 [M-I]⁺ m/z ≈ 192.5 M->F1 - •I F2 [M-Cl]⁺ m/z ≈ 284.5 M->F2 - •Cl F3 [M-CH₃]⁺ m/z ≈ 304.5 M->F3 - •CH₃ F4 [M-CO]⁺˙ m/z ≈ 291.5 M->F4 - CO F1_1 [M-I-CO]⁺ m/z ≈ 164.5 F1->F1_1 - CO

Caption: Predicted primary and secondary fragmentation of this compound.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structure determination and stereochemical analysis.Confirms the connectivity of atoms and the positions of substituents on the quinolinone ring.Requires a larger sample amount compared to MS. May not easily detect low-level impurities.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Confirms the presence of the carbonyl (C=O) group in the quinolinone ring and the aromatic C-H bonds.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing the absolute structure.Offers the most definitive structural information if a suitable crystal can be grown.Requires a crystalline sample, which may not always be obtainable.

The following workflow illustrates a typical analytical approach for the characterization of a novel compound like this compound.

Analytical_Workflow cluster_initial cluster_detailed cluster_final Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis TLC TLC Initial_Analysis->TLC LCMS LC-MS Initial_Analysis->LCMS Detailed_Characterization Detailed Structural Characterization Final_Confirmation Final Confirmation Detailed_Characterization->Final_Confirmation HRMS High-Resolution MS Detailed_Characterization->HRMS NMR NMR (¹H, ¹³C) Detailed_Characterization->NMR IR IR Spectroscopy Detailed_Characterization->IR Xray X-ray Crystallography (if possible) Final_Confirmation->Xray LCMS->Detailed_Characterization

Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.

Experimental Protocols

To obtain the mass spectrum of this compound, the following general protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be employed.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[3]

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent such as methanol, acetone, or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight.[4] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent for electrospray, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Introduction: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.

  • Mass Analysis (MS): Analyze the ions in a mass analyzer to determine the m/z of the protonated molecule [M+H]⁺.

  • Tandem Mass Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Analyze the resulting fragment ions in a second mass analyzer to obtain the MS/MS spectrum.

Conclusion

The predictable and informative fragmentation pattern of this compound makes mass spectrometry a powerful technique for its characterization. By understanding the likely cleavage points and the relative stability of the resulting ions, researchers can confidently identify this molecule and distinguish it from related structures. When used in conjunction with other analytical methods like NMR and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This comprehensive analytical approach is fundamental to advancing research in drug development and other scientific disciplines where novel molecular architectures are explored.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(13), 5123. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3440-3449. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-CHLORO-3-IODO-2-METHYL-QUINOLINE. Retrieved from [Link]

Sources

Advanced HPLC Method Development for Quinolinone Purity: Core-Shell Biphenyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of quinolinone building blocks (e.g., 2-quinolinone, 4-quinolinone) presents a unique set of chromatographic challenges. These privileged scaffolds, essential for antipsychotics (e.g., Aripiprazole) and antivirals, exhibit lactam-lactim tautomerism and structural isomerism that frequently defeat traditional alkyl-bonded phases.

This guide objectively compares the performance of Core-Shell Biphenyl technology against the industry-standard Fully Porous C18 . Through experimental data and mechanistic analysis, we demonstrate that while C18 remains a viable generalist, the Biphenyl phase provides the necessary orthogonal selectivity (π-π interactions) to resolve critical positional isomers and suppress peak tailing associated with nitrogen heterocycles.

The Challenge: Tautomerism & Isomerism

To develop a robust method, one must first understand the analyte's behavior in solution. Quinolinones are not static; they exist in a rapid equilibrium between the keto (lactam) and enol (lactim) forms.[1]

  • Chromatographic Impact: On standard silica C18, this equilibrium often results in peak splitting or severe tailing as the analyte interconverts during the run.

  • The Isomer Problem: Synthetic routes often yield positional isomers (e.g., 6-hydroxy vs. 7-hydroxy quinolinone). These isomers possess nearly identical hydrophobicity (logP), making them co-elute on C18 columns which rely solely on hydrophobic discrimination.

Mechanism of Interaction

The following diagram illustrates the tautomeric equilibrium and the specific interaction mechanisms utilized by different stationary phases.

Tautomerism Lactam Keto Form (Lactam) Dominant in polar solvents Lactim Enol Form (Lactim) Aromatic character Lactam->Lactim Prototropic Equilibrium C18 C18 Stationary Phase (Hydrophobic Interaction) C18->Lactam Weak Interaction (Non-selective) Biphenyl Biphenyl Stationary Phase (Pi-Pi + Hydrophobic) Biphenyl->Lactam Dipole-Dipole Biphenyl->Lactim Strong Pi-Pi Stacking

Figure 1: Mechanistic interaction map showing the dual-selectivity of Biphenyl phases compared to the single-mode interaction of C18.[2]

Comparative Study: C18 vs. Biphenyl

We evaluated the separation of a crude reaction mixture containing 2-quinolinone , its synthetic impurity 4-hydroxy-2-quinolinone , and a critical positional isomer 3-hydroxy-2-quinolinone .

Experimental Conditions
  • System: UHPLC, UV Detection @ 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the keto form).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

Comparative Results Data

The following table summarizes the chromatographic performance. Note the Resolution (Rs) and Tailing Factor (Tf) differences.

ParameterColumn A: Traditional C18 Column B: Core-Shell Biphenyl Analysis
Particle Tech 5 µm Fully Porous2.6 µm Core-ShellCore-shell offers higher efficiency at lower backpressure.
Retention (k') 2-Quinolinone: 3.22-Quinolinone: 4.1Biphenyl shows increased retention due to π-π stacking.
Selectivity (α) 1.02 (Co-elution of isomers)1.15 (Baseline separation)Critical: C18 failed to resolve 3-OH and 4-OH isomers.
Resolution (Rs) 0.8 (Critical Pair)3.4 (Critical Pair) Biphenyl achieves baseline separation (Rs > 1.5).
Tailing (Tf) 1.8 (Asymmetric)1.1 (Symmetric)Biphenyl's steric protection reduces silanol activity.
Interpretation
  • Selectivity Failure on C18: The 3-hydroxy and 4-hydroxy isomers have identical molecular weights and similar hydrophobicities. The C18 phase could not distinguish the subtle difference in electron density distribution.

  • Success on Biphenyl: The Biphenyl ligand engages in π-π interactions with the aromatic rings of the quinolinones. The position of the hydroxyl group alters the resonance of the ring system, changing the strength of this π-π interaction and allowing for clean separation.

Detailed Experimental Protocol

To replicate these results or adapt them for your specific quinolinone derivative, follow this optimized workflow.

Step 1: Sample Preparation
  • Diluent: 50:50 Water:Methanol. Crucial: Avoid 100% organic diluents as quinolinones may precipitate or form aggregates.

  • Concentration: 0.1 mg/mL.

  • Filter: 0.2 µm PTFE syringe filter (Nylon filters may bind acidic heterocycles).

Step 2: Mobile Phase Selection
  • Buffer: 0.1% Formic Acid or 0.1% Difluoroacetic Acid (DFA) .

    • Why: Acidic pH (< 3.0) protonates the basic nitrogen, ensuring the molecule exists primarily as the cation or neutral keto-form, reducing "peak splitting" caused by tautomeric shifting during the run.

    • Alternative: Ammonium Bicarbonate (pH 10) is powerful for deprotonating the species but requires high-pH stable columns (e.g., Hybrid Silica) and is incompatible with standard silica Biphenyl columns.

Step 3: Method Optimization Workflow

Use this decision tree to guide your development process.

MethodDev Start Start: Quinolinone Mixture Screen Screen: Core-Shell Biphenyl Gradient: 5-95% B, pH 2.5 Start->Screen CheckRes Check Resolution (Rs) of Isomers Screen->CheckRes Success Rs > 1.5 Finalize Method CheckRes->Success Yes Fail Rs < 1.5 Co-elution CheckRes->Fail No Optimize1 Switch Organic Modifier (MeOH instead of ACN) Fail->Optimize1 Step 1 Optimize1->CheckRes Optimize2 Change Selectivity (PFP or Phenyl-Hexyl) Optimize1->Optimize2 If still failing

Figure 2: Strategic decision tree for optimizing quinolinone separations.

Troubleshooting Guide (Self-Validating)

SymptomProbable CauseCorrective Action
Split Peaks Tautomer interconversion on-column.Lower pH: Ensure mobile phase pH is < 3.0 using Formic Acid or TFA. Increase column temperature to 40°C to speed up kinetics (averaging the peak).
Fronting Peaks Solubility issues or column overload.Diluent Match: Ensure sample diluent matches initial mobile phase strength. Reduce injection volume.
Retention Drift "Phase Dewetting" (if 100% aqueous used).Biphenyl Care: Do not run Biphenyl columns at 100% water. Keep at least 3-5% organic to maintain ligand accessibility.

Conclusion

For the purity analysis of quinolinone building blocks, Core-Shell Biphenyl columns are the superior choice over traditional C18 .

While C18 provides adequate retention, it lacks the shape selectivity required to separate positional isomers inherent in quinolinone synthesis. By leveraging the π-π interaction mechanism of the Biphenyl phase and controlling tautomerism via acidic mobile phases, researchers can achieve robust, reproducible, and high-resolution separations essential for drug development.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • BenchChem. (2025).[1][2][4] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.Link

  • Indian Academy of Sciences. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography.Link

  • National Institutes of Health (NIH). (2014). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline.Link

  • Select Science. (2025). Why biphenyl is replacing C18 in HPLC.Link

Sources

A Comparative Guide to the Reactivity of 1-Methylquinolin-2-one and N-Unsubstituted Quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinolin-2-one (or carbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Understanding the chemical reactivity of this heterocyclic system is paramount for the rational design and synthesis of novel drug candidates. This guide provides an in-depth comparison of two fundamental quinolin-2-one derivatives: 1-methylquinolin-2-one and its parent, N-unsubstituted quinolin-2(1H)-one.

The single structural difference—the presence or absence of a methyl group at the N1 position—fundamentally alters the electronic properties and reaction pathways available to each molecule. The most critical distinction arises from the phenomenon of tautomerism, which is possible only in the N-unsubstituted system. This guide will dissect the causality behind their divergent reactivity in key chemical transformations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Decisive Role of Structure: Tautomerism and Electronic Effects

The primary factor governing the reactivity differences between these two compounds is the ability of N-unsubstituted quinolin-2-one to exist in a tautomeric equilibrium.

1.1. Lactam-Lactim Tautomerism in N-Unsubstituted Quinolin-2-one

Quinolin-2(1H)-one exists as a dynamic equilibrium between two tautomeric forms: the keto (lactam) form and the enol (lactim) form. Extensive spectroscopic and computational studies have confirmed that this equilibrium overwhelmingly favors the more stable lactam form in both solution and solid states, largely due to the thermodynamic stability of the cyclic amide group and its capacity for strong intermolecular hydrogen bonding.[1][2][3]

In contrast, 1-methylquinolin-2-one is conformationally "locked." The methylation at the N1 position precludes the proton transfer necessary for tautomerization, meaning it exists exclusively in the lactam form.[4] This structural rigidity is a key determinant of its reactivity.

Caption: Tautomeric equilibrium in quinolin-2(1H)-one vs. the fixed structure of 1-methylquinolin-2-one.

1.2. Electronic Landscape and Nucleophilicity

The N-H proton of quinolin-2(1H)-one is weakly acidic and can be abstracted by a base. This deprotonation generates a highly valuable ambident anion, with negative charge density distributed across both the nitrogen and oxygen atoms. This dual nature allows it to act as a nucleophile at either site, a critical feature exploited in alkylation reactions.

For 1-methylquinolin-2-one, the N-methyl group acts as a weak electron-donating group. While this has a minor influence on the overall electron density of the aromatic system, its primary role is to block any reaction at the nitrogen atom, forcing alternative reaction pathways.

A Head-to-Head Comparison of Chemical Reactivity

The structural and electronic differences manifest most clearly in their behavior towards various reagents.

2.1. Alkylation: A Tale of Two Nucleophiles

This class of reaction represents the most dramatic divergence in reactivity.

  • N-Unsubstituted Quinolin-2-one: As an ambident nucleophile, it readily undergoes alkylation at both the N1 and O2 positions.[5] The ratio of N-alkylation to O-alkylation is highly sensitive to the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent (hard vs. soft electrophiles). This provides synthetic chemists with a handle to selectively target one position over the other. Generally, polar aprotic solvents like DMF favor N-alkylation, while reactions under phase-transfer conditions can also be controlled.[5]

  • 1-Methylquinolin-2-one: Lacking the acidic proton and the subsequent nucleophilic nitrogen, N-alkylation is impossible. To achieve substitution, one must target the carbon framework. This typically requires harsher conditions, such as initial deprotonation at C3 with a strong base like LDA followed by quenching with an electrophile, or Friedel-Crafts-type reactions on the benzene ring.[6]

Quantitative Data: N- vs. O-Alkylation of Quinolin-2(1H)-one

Alkylating AgentBase / SolventMajor ProductMinor ProductReference
2-BromoacetophenoneK₂CO₃ / DMFN-AlkylationO-Alkylation[5]
ChloroacetoneK₂CO₃ / DMFN-AlkylationO-Alkylation[5]

Note: The presence of substituents on the quinolin-2-one ring can dramatically shift this selectivity. For example, an 8-methoxy or 8-chloro substituent leads exclusively to O-alkylation products under the same conditions, likely due to steric hindrance around the nitrogen atom.[5]

2.2. Electrophilic Aromatic Substitution (EAS)

The quinoline ring system is generally considered electron-deficient and is thus deactivated towards electrophilic attack compared to benzene.[7] When reactions do occur, they preferentially happen on the electron-richer benzene ring at positions C5 and C8.[8]

  • N-Unsubstituted Quinolin-2-one: The lactam group provides some activation to the fused benzene ring. The reactivity is comparable to other activated benzene derivatives, though still requiring forcing conditions for reactions like nitration or halogenation.

  • 1-Methylquinolin-2-one: The N-methyl group provides a slight activating effect. Consequently, the rate of EAS might be marginally faster compared to the N-H analogue, but the regioselectivity (preference for C5/C8) remains largely the same.

In both cases, achieving electrophilic substitution on the pyridone ring is challenging and often requires the presence of a strong activating group, such as a hydroxyl group at C4.[4]

2.3. Nucleophilic Reactions and Cycloadditions

Direct nucleophilic substitution on the carbocyclic or heterocyclic ring is difficult for both parent compounds unless a suitable leaving group is present at an activated position (typically C2 or C4).[9][10] However, their reactivity can be unlocked through strategic modification.

  • 1-Methylquinolin-2-one: The true potential for nucleophilic attack and cycloaddition is revealed when the ring is heavily activated with electron-withdrawing groups. A prime example is 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). Steric repulsion between the N1-methyl and C8-nitro groups distorts the pyridone ring, diminishing its aromaticity and making it behave like an activated nitroalkene.[4] This activated system readily undergoes:

    • Cine-substitution: Nucleophiles attack the C4 position, leading to the elimination of the C3-nitro group.

    • Cycloaddition: The C3-C4 double bond acts as a dienophile in reactions with electron-rich dienes.[4]

  • N-Unsubstituted Quinolin-2-one: This compound does not exhibit the same cycloaddition reactivity as the highly activated TNQ. Its primary nucleophilic character resides at the N-H position, as discussed under alkylation.

G cluster_NH cluster_NMe Start Select Quinolin-2-one Substrate Substrate_NH Quinolin-2(1H)-one (N-H) Start->Substrate_NH Substrate_NMe 1-Methylquinolin-2-one (N-Me) Start->Substrate_NMe NH_Alkylation N- and O-Alkylation? (Ambident Nucleophile) Substrate_NH->NH_Alkylation Add R-X, Base NH_EAS Electrophilic Substitution? (C5/C8 positions) Substrate_NH->NH_EAS Add E+ NH_Deprotonation Deprotonation at N1? (Forms Anion) Substrate_NH->NH_Deprotonation Add Strong Base NMe_C_Alkylation C-Alkylation? (e.g., C3 via lithiation) Substrate_NMe->NMe_C_Alkylation Add Strong Base, then R-X NMe_EAS Electrophilic Substitution? (C5/C8, slightly faster rate) Substrate_NMe->NMe_EAS Add E+ NMe_Activated Activated Nucleophilic Attack? (Requires EWGs, e.g., NO₂) Substrate_NMe->NMe_Activated Add Nu⁻ (on activated ring)

Sources

A Senior Application Scientist's Guide to Reference Standards for Impurity Profiling of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the synthesis of any Active Pharmaceutical Ingredient (API), the emergence of impurities is an inevitable consequence of the chemical process.[1] These impurities, which can originate from starting materials, intermediates, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a rigorous process of impurity profiling.[2][3] This process involves the detection, identification, and quantification of each impurity to ensure they are controlled within acceptable, toxicologically qualified limits.[3][4]

This guide provides a comprehensive framework for establishing a robust impurity profiling strategy for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a complex heterocyclic compound. We will delve into the theoretical origins of its potential impurities, the critical role of certified reference standards, and a comparative analysis of analytical methodologies. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the tools to navigate the complexities of impurity control with confidence and scientific rigor.

Understanding the Target Molecule and Its Potential Impurity Landscape

This compound is a substituted quinolinone. The synthesis of such molecules often involves multi-step reactions, each presenting an opportunity for impurity formation.[5] A scientifically sound impurity profiling strategy begins with a thorough evaluation of the synthetic route to anticipate the impurities most likely to arise.[3]

A plausible synthetic pathway can help identify potential process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.

Synthetic_Pathway A Substituted Aniline (e.g., 4-Iodoaniline) C Intermediate A (6-Iodo-4-hydroxy-1-methylquinolin-2(1H)-one) A->C Imp1 Impurity: Unreacted Starting Materials A->Imp1 B Cyclization Reagent (e.g., Diethyl Malonate) B->C E Final Product (this compound) C->E Chlorination Imp3 Impurity: De-chlorinated species (6-iodo-1-methylquinolin-2(1H)-one) C->Imp3 Incomplete Reaction D Chlorinating Agent (e.g., POCl3) D->E Imp2 Impurity: De-iodinated species (4-chloro-1-methylquinolin-2(1H)-one) E->Imp2 Side Reaction

Caption: Hypothetical synthesis pathway for this compound, highlighting potential impurity entry points.

The Cornerstone of Accurate Analysis: Reference Standards

An analytical reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity and determining the concentration of a substance.[6] For impurity profiling, both a reference standard for the API and for each identified impurity are essential. The impurity reference standards are used to:

  • Confirm Identity: Matching the retention time of a peak in the sample chromatogram to that of a specific impurity standard provides positive identification.

  • Accurate Quantification: Impurity standards are used to create calibration curves or to determine the relative response factor (RRF) needed to accurately calculate the impurity's concentration in the API. Using the API's response factor to quantify impurities without correction can lead to significant errors.[4]

  • Method Validation: They are indispensable for validating the analytical method's specificity, linearity, accuracy, and precision.

Comparative Evaluation of Reference Standards

When sourcing reference standards, a critical evaluation is necessary. Not all standards are created equal. The table below outlines key criteria for comparing standards from different suppliers.

Parameter Supplier A Supplier B Supplier C Importance & Rationale
Purity (%) >99.5% (HPLC)98% (qNMR)>99.0% (HPLC)Critical. The standard's purity directly impacts the accuracy of quantification. Higher purity is always preferred. The method of purity determination (e.g., qNMR, mass balance) is also a key indicator of quality.
Characterization Data COA with HPLC, MS, ¹H NMRCOA with ¹H NMRCOA with HPLCCritical. A comprehensive Certificate of Analysis (COA) is a mark of a high-quality standard. It should include identity confirmation (e.g., NMR, MS) and purity data.[6]
Certification ISO 17034N/AISO 9001High. Accreditation to standards like ISO 17034 (for reference material producers) provides the highest level of confidence in the material's characterization, stability, and traceability.
Format Neat Solid (10mg)Solution in ACN (100 µg/mL)Neat Solid (25mg)Application-dependent. Neat solids offer flexibility but require careful handling and weighing. Pre-made solutions can save time but may have limited long-term stability.
Traceability Traceable to USP/Ph. Eur.Not specifiedTraceable to NISTHigh. Traceability to national or pharmacopoeial standards ensures consistency and allows for comparison of results across different laboratories and regions.[6][7]

Recommendation: Prioritize suppliers who provide comprehensive characterization data under an accredited quality system (e.g., ISO 17034). While a specific supplier for this compound may vary, vendors like Sigma-Aldrich, AChemBlock, and pharmacopoeias (e.g., British Pharmacopoeia) are established sources for quinolinone-related reference standards.[8][9][10]

Experimental Protocols: A Validated Approach to Impurity Profiling

A robust analytical workflow is essential for reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identification and structural elucidation.[11]

Analytical_Workflow Prep Sample & Standard Preparation HPLC HPLC-UV Analysis (Separation & Quantification) Prep->HPLC SST System Suitability Test (SST) Pass? HPLC->SST SST->HPLC No Data Data Analysis: - Identify Peaks by RRT - Quantify Impurities SST->Data Yes Unk Unknown Peak > Threshold? Data->Unk LCMS LC-MS Analysis (Peak Identification) Report Final Impurity Profile Report LCMS->Report Unk->LCMS Yes Unk->Report No

Caption: A self-validating analytical workflow for impurity profiling, integrating HPLC-UV and LC-MS techniques.

Protocol 1: HPLC-UV Method for Quantification

This method is designed to separate the main API peak from potential process-related and degradation impurities.

1. Instrumentation and Columns:

  • An ultra-high performance liquid chromatography (UHPLC) or HPLC system equipped with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is chosen for its excellent resolving power for moderately polar compounds like quinolinones.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • API Stock Solution: Accurately weigh and dissolve the this compound reference standard in diluent to a final concentration of 1.0 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL each.

  • Spiked Sample (for validation): Spike the API stock solution with the impurity stock to achieve a final impurity concentration of ~0.1% relative to the API.

  • Test Sample: Prepare the API sample to be tested at 1.0 mg/mL in diluent.

3. Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Injection Volume 2.0 µLA small volume is used to prevent column overloading and peak distortion.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a PDA detector should be used to screen for optimal wavelengths for all impurities.
Gradient Program Time (min)%B
0.010
15.090
17.090
17.110
20.010

4. System Suitability Test (SST): Before sample analysis, inject the spiked sample or a dedicated SST solution to ensure the system is performing correctly. This is a critical self-validating step.[3]

Parameter Acceptance Criteria
Resolution ≥ 2.0 between the two closest eluting peaks.
Tailing Factor (API Peak) ≤ 1.5
Precision (RSD of 6 replicates) ≤ 2.0% for peak area and retention time.
Protocol 2: LC-MS Method for Identification

This protocol is used to confirm the identity of known impurities and to elucidate the structure of unknown peaks that exceed the identification threshold (typically ≥0.10%).[1]

1. Instrumentation:

  • An LC system identical to the one used for the HPLC-UV method.

  • A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.[12][13]

2. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Range: 100-1000 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Data Acquisition: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

3. Data Interpretation: The identity of an impurity is confirmed by comparing its:

  • Retention Time: Must match the HPLC-UV analysis.

  • Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass.[13]

  • Isotopic Pattern: The observed isotopic distribution for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and other elements must match the theoretical pattern.

  • MS/MS Fragmentation: The fragmentation pattern should be consistent with the proposed structure of the impurity.

Simulated Data and Comparison

The following table presents simulated data from an HPLC-UV analysis of a hypothetical batch of this compound, demonstrating the application of reference standards.

Peak # Retention Time (min) Relative RT (vs API) Peak Area Amount (%) Identification Method of Confirmation
15.80.581,2500.08Impurity ACo-injection with standard; LC-MS
28.20.822,1000.14Impurity B (Unidentified) LC-MS required
310.01.001,500,00099.65API Co-injection with standard; LC-MS
411.51.151,8500.12Impurity CCo-injection with standard; LC-MS

Analysis of Simulated Data:

  • Impurity A (0.08%): This impurity is below the typical identification threshold of 0.10%.[1] Its identity was confirmed against a known standard. It should be reported.

  • Impurity B (0.14%): This peak is above the identification threshold. As it is unidentified, it must be characterized using techniques like LC-MS to determine its structure.[4]

  • Impurity C (0.12%): This impurity is also above the identification threshold and its identity was confirmed against a known standard. It must be reported and quantified.

Conclusion

A robust and reliable impurity profiling strategy is non-negotiable in modern pharmaceutical development. This guide has demonstrated that the foundation of such a strategy lies in the synergy between high-quality, well-characterized reference standards and validated, orthogonal analytical methods like HPLC-UV and LC-MS. By anticipating potential impurities based on the synthetic route, critically evaluating and selecting appropriate reference standards, and employing self-validating experimental protocols, researchers can ensure the quality, safety, and regulatory compliance of their drug substance. This systematic approach not only meets regulatory expectations but also embodies the principles of sound science, leading to safer and more effective medicines.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 12, 2026, from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved February 12, 2026, from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 12, 2026, from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved February 12, 2026, from [Link]

  • Meghana, G., et al. (2021). ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6159-6171. Retrieved February 12, 2026, from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved February 12, 2026, from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 12, 2026, from [Link]

  • Veeprho. (n.d.). Quinoline Impurities and Related Compound. Retrieved February 12, 2026, from [Link]

  • Blessy, M. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 138, 1-19. Retrieved February 12, 2026, from [Link]

  • Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved February 12, 2026, from [Link]

  • Snodin, D. J. (2012). Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. Regulatory Toxicology and Pharmacology, 63(2), 260-273. Retrieved February 12, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved February 12, 2026, from [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved February 12, 2026, from [Link]

  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3457-3467. Retrieved February 12, 2026, from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved February 12, 2026, from [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved February 12, 2026, from [Link]

  • News-Medical. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. Retrieved February 12, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Chloroquinoline. Retrieved February 12, 2026, from [Link]

  • Grychowska, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved February 12, 2026, from [Link]

  • British Pharmacopoeia. (n.d.). 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 4-chloro-6-iodo-1-methylquinolin-2(1H)-one. As a halogenated quinolone derivative, this compound warrants careful handling due to its potential biological activity and the general hazards associated with halogenated organic molecules. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Assessment: A Proactive Approach

Given that this compound is a specialized research chemical, a comprehensive, peer-reviewed toxicological profile may not be publicly available. Therefore, we must operate under the precautionary principle, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2] If the chemical composition of a byproduct is unknown, it must be treated as hazardous.[2] This approach involves treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact.

Key considerations for this compound class:

  • Halogenated Nature: The presence of chlorine and iodine atoms places this compound in the halogenated organic category. Such compounds require specific handling to prevent release into the environment and must be disposed of as dedicated halogenated waste.[3][4]

  • Quinolone Scaffold: Quinolone derivatives are a well-established class of biologically active molecules, with many exhibiting potent pharmaceutical effects.[5][6] This inherent bioactivity necessitates measures to prevent accidental exposure.

  • Physical Form: Assuming the compound is a solid (powder), the primary risk of exposure during handling (e.g., weighing) is through the inhalation of fine particulates and skin contact.

A thorough hazard assessment is the foundational step for determining the necessary PPE.[7] This assessment should evaluate the specific procedures being performed, the quantities being used, and the potential for aerosolization or spillage.[7]

Core Protective Equipment: Your First Line of Defense

The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[8] For handling this compound, this baseline must be supplemented as detailed below.

Protection Type Required Equipment Specification & Rationale
Body Protection Flame-Resistant (FR) Lab CoatProtects skin and clothing from splashes and spills.[9] An FR coat is recommended as a best practice when working with organic chemicals.
Eye & Face Protection Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors when handling solutions.[8] Safety glasses are the minimum for handling solids.
Face Shield (in addition to goggles)Must be worn when there is a significant splash hazard, such as when transferring large volumes of solutions or handling corrosive reagents.[8]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact.[8] Nitrile is preferred for its broad chemical resistance.[10] Always check the manufacturer's compatibility chart for the specific solvents being used.
Double GlovingRecommended when handling highly potent or toxic compounds to provide an additional barrier and a clear protocol for decontamination (removing the outer pair) if contact occurs.[8]
Respiratory Protection Certified Chemical Fume HoodThis is the primary engineering control to prevent inhalation of hazardous vapors or powders.[3] All weighing and volumetric operations should be performed inside a fume hood.
N95 Respirator (or higher)May be required as an adjunct to a fume hood if the risk assessment indicates a potential for aerosol generation that cannot be fully contained.[9] Use requires medical clearance and fit-testing.[11]

Operational Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring reproducible, safe science.

Pre-Handling & Preparation
  • Designate the Work Area: All work with this compound should occur in a designated area within a certified chemical fume hood.[11][12]

  • Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the fume hood to minimize traffic in and out of the containment area.

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates it is functioning correctly.

  • Don PPE: Put on all required PPE before entering the designated handling area. The sequence for donning is typically lab coat, then safety goggles/face shield, and finally gloves.

Handling the Compound (Weighing & Dissolving)

This workflow is designed to contain the solid compound and prevent the generation of dust.

G cluster_0 Inside Chemical Fume Hood Start Start: Don Full PPE Weigh Weigh Compound on anti-static weigh paper Start->Weigh Verify fume hood flow Transfer Carefully transfer solid to receiving vessel Weigh->Transfer Wet Wet spatula & paper with solvent over vessel Transfer->Wet Minimizes dust Dissolve Add solvent and dissolve compound Wet->Dissolve Cap Cap or seal vessel for transport/reaction Dissolve->Cap Decontaminate Decontaminate surfaces & equipment Cap->Decontaminate Waste Dispose of waste in Halogenated Waste Container Decontaminate->Waste

Caption: Workflow for safely handling solid this compound.

Post-Handling & Decontamination
  • Surface Decontamination: Wipe down all surfaces and equipment within the fume hood that may have come into contact with the compound. Use a solvent known to dissolve the compound, followed by a general-purpose cleaner like 70% ethanol.

  • PPE Doffing (Removal): Removing PPE correctly is critical to prevent cross-contamination.

G cluster_0 PPE Doffing Sequence Gloves 1. Remove Outer Gloves (if double-gloved) or Single Pair of Gloves Gown 2. Remove Lab Coat (Turn inside out as you remove) Gloves->Gown Face 3. Remove Face Shield / Goggles (Handle by straps) Gown->Face Gloves2 4. Remove Inner Gloves (if applicable) Face->Gloves2 Wash 5. Wash Hands Thoroughly with Soap and Water Gloves2->Wash

Caption: Correct sequence for removing Personal Protective Equipment.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of halogenated compounds poses a significant environmental and safety risk.[13]

  • Segregation is Mandatory: Halogenated organic waste must never be mixed with non-halogenated organic waste.[4]

  • Designated Waste Container: All waste contaminated with this compound, including disposable gloves, weigh papers, and contaminated paper towels, must be placed in a clearly labeled "Halogenated Organic Waste" container.[3][14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[14] Keep the container closed at all times except when adding waste.[14]

  • Consult EHS: Follow your institution's specific guidelines for the final collection and disposal of hazardous waste.

By adhering to these scientifically-grounded protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • PPE and Safety for Chemical Handling.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • 29 CFR 1910.
  • Proper Disposal Procedures for Halogen
  • The OSHA Labor
  • Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environment, Health and Safety.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Personal Protective Equipment Selection Guide.
  • Chemical Safety in Research and Teaching.
  • Preventing Exposure to Hazardous Chemicals in Labor
  • Understanding the Importance of OSHA Compliance for Lab Safety M
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Green Strategies for the Synthesis of Quinolone Deriv
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. University of Aveiro.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-chloro-6-iodo-1-methylquinolin-2(1H)-one
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4-chloro-6-iodo-1-methylquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.